RET-IN-21
Beschreibung
Eigenschaften
Molekularformel |
C19H16N6O |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-[5-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide |
InChI |
InChI=1S/C19H16N6O/c20-18(26)15-3-1-14(2-4-15)16-12-23-25-10-7-17(24-19(16)25)22-11-13-5-8-21-9-6-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) |
InChI-Schlüssel |
DICBAYNNPUCOOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)NCC4=CC=NC=C4)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Next-Generation RET Inhibitors: A Technical Guide to Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of activating alterations in the Rearranged during Transfection (RET) proto-oncogene as drivers of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, has ushered in an era of targeted therapy. First-generation selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated significant clinical efficacy. However, the emergence of acquired resistance, often through mutations in the RET kinase domain, necessitates the development of next-generation inhibitors. This technical guide provides an in-depth overview of the discovery and synthesis of novel, potent, and selective next-generation RET inhibitors, with a focus on compounds designed to overcome these resistance mechanisms. We will delve into the preclinical and clinical data of promising candidates, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows.
Introduction: The Evolving Landscape of RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for the normal development of several tissues.[1] Aberrant activation of RET through gene fusions or mutations leads to uncontrolled cell proliferation and survival, driving tumorigenesis in a subset of cancers.[1][2] The success of first-generation selective RET inhibitors has validated RET as a therapeutic target. However, acquired resistance, most commonly through solvent-front mutations (e.g., G810R/S/C) and gatekeeper mutations (e.g., V804M/L), poses a significant clinical challenge.[3] This has spurred the development of next-generation RET inhibitors with improved potency against these resistant variants and enhanced pharmacological properties, such as central nervous system (CNS) penetration to address brain metastases.
Featured Next-Generation RET Inhibitors
This guide focuses on a selection of promising next-generation RET inhibitors that have shown significant preclinical and/or clinical activity.
-
APS03118: A potent and selective inhibitor with a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine hinge-binding scaffold, designed to overcome a wide range of resistance mutations.[4]
-
Vepafestinib (TAS0953/HM06): A next-generation inhibitor with a unique binding mode that confers high selectivity and brain penetrance, while also targeting common resistance mutations.[5][6]
-
EP0031 (A400/KL590586): A potent, brain-penetrant selective RET inhibitor demonstrating activity against acquired resistance mutations to first-generation inhibitors.[7][8]
-
FHND5071: A novel selective RET inhibitor with a favorable pharmacokinetic profile, including high tissue and brain distribution.
Quantitative Data Summary
The following tables summarize the key preclinical and clinical data for the featured next-generation RET inhibitors, facilitating a comparative analysis of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50, nM)
| Compound | RET (Wild-Type) | KIF5B-RET | CCDC6-RET | RET V804M (Gatekeeper) | RET G810R (Solvent Front) | VEGFR2 |
| APS03118 | 0.095[9] | <10[6] | <10[6] | 0.04-1[6] | 0.04-5[6] | >130-fold selective vs. RET[6] |
| Vepafestinib | 0.33[10] | Potent inhibition[5] | Potent inhibition[5] | Potent inhibition[5] | Potent inhibition[5] | Highly selective[6] |
| EP0031 | Potent[8] | Potent[8] | Potent[8] | Potent[8] | Potent[8] | 93-fold selective vs. RET[7] |
| FHND5071 | 4.47-19.26[11] | Potent inhibition[11] | Potent inhibition[11] | 4.47-19.26[11] | - | 89-fold selective vs. KDR[11] |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11] Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| APS03118 | KIF5B-RET PDX | 10 mg/kg BID | 87-108% | [12] |
| CCDC6-RET Brain Metastasis | 10 mg/kg BID | Complete tumor regression, 100% survival | [2] | |
| KIF5B-RET G810R CDX | 30 mg/kg BID | 90% | [6] | |
| Vepafestinib | NIH-3T3-RET | 10-50 mg/kg BID | Significant | [5] |
| Ba/F3 KIF5B-RET G810R | 10-50 mg/kg BID | Significant | [5] | |
| FHND5071 | Ba/F3 KIF5B-RET | ≥3 mg/kg QD | Significant | [11] |
| CCDC6-RET Colorectal Cancer PDX | 30 mg/kg QD | 100% | [11] | |
| CCDC6-RET Intracranial | 30 mg/kg QD | 51% increase in life-span | [11] |
Data compiled from multiple sources.[2][5][6][11][12]
Table 3: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Features | Reference |
| APS03118 | Good oral bioavailability (38.9% in monkeys), excellent brain penetration. | [9][12] |
| Vepafestinib | Superior pharmacokinetic properties in the brain compared to approved RET drugs. | [6] |
| EP0031 | Good penetration of the blood-brain barrier in animal models. | [8] |
| FHND5071 | Longer Tmax and MRT in plasma and tumor tissue compared to selpercatinib. High distribution in tissues, including the brain. | [11] |
Data compiled from multiple sources.[6][8][9][11][12]
Discovery and Synthesis
The discovery of these next-generation inhibitors often involves a structure-based drug design approach, leveraging the crystal structure of the RET kinase domain to design molecules that can overcome the steric hindrance introduced by resistance mutations.
Synthesis of APS03118
APS03118 features a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine hinge-binding scaffold. The synthesis, as detailed in the literature, involves the preparation of this novel core followed by subsequent modifications.[4]
A detailed, step-by-step synthesis protocol for APS03118 is proprietary and not fully available in the public domain. The following is a generalized representation based on available information.
Caption: Generalized synthetic workflow for APS03118.
Synthesis of Pyrazoloadenine and Pyrazolo[3,4-d]pyrimidine Scaffolds
While specific synthesis protocols for vepafestinib, EP0031, and FHND5071 are not publicly available, the synthesis of related pyrazoloadenine and pyrazolo[3,4-d]pyrimidine scaffolds, which are common in kinase inhibitors, has been described. These syntheses often involve the construction of the core heterocyclic ring system followed by the introduction of various substituents to optimize potency and selectivity.[5][13][14]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of novel RET inhibitors.
Protocol 1: Cellular RET Phosphorylation Assay
Objective: To determine the ability of a test compound to inhibit RET autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a RET-dependent cell line (e.g., a cell line engineered to express a RET fusion or mutation) in appropriate media.
-
Compound Treatment: Seed cells in a multi-well plate and treat with a serial dilution of the test compound for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for phosphorylated RET (p-RET).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody for total RET as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-RET and total RET. Calculate the percentage of inhibition of RET phosphorylation at each compound concentration and determine the IC50 value.
Caption: Workflow for a cellular RET phosphorylation assay.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model of a RET-driven cancer.
Methodology:
-
Cell Implantation: Subcutaneously implant a suspension of a RET-driven cancer cell line into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]
-
Drug Administration: Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[15]
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined endpoint. Euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
RET Signaling Pathway
Aberrant RET activation leads to the downstream signaling cascades that drive cancer cell proliferation and survival. Understanding this pathway is crucial for the rationale behind RET inhibition.
Caption: Simplified RET signaling pathway in cancer.
Conclusion
The development of next-generation RET inhibitors represents a significant advancement in the treatment of RET-driven cancers. These novel agents, exemplified by compounds like APS03118, vepafestinib, EP0031, and FHND5071, are specifically designed to overcome the challenge of acquired resistance to first-generation therapies. Their improved potency against a broader range of RET mutations, coupled with favorable pharmacokinetic profiles, holds the promise of more durable clinical responses for patients. The continued exploration of novel scaffolds and synthetic strategies, guided by a deep understanding of the RET signaling pathway and resistance mechanisms, will be crucial in further refining this important class of targeted cancer therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Applied Pharmaceutical Science Released the Critical Preclinical Data of Next-generation RET Inhibitor APS03118_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 3. Research Progress on RET Fusion in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Ellipses Pharma presents ‘encouraging’ data on selective RET inhibitors - The Happy Lungs Project [happylungsproject.org]
- 9. Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. R&D_Applied Pharmaceutical Science, Inc. [apspharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Inhibition of the RET Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in the normal development of the nervous and renal systems.[1][2] However, aberrant activation of RET through mutations or gene fusions leads to uncontrolled cell growth, proliferation, and survival, acting as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and multiple types of thyroid cancer.[1][2][3][4] This guide provides an in-depth overview of the RET signaling pathway, the mechanisms of its inhibition by targeted small molecules, and the experimental methodologies used to characterize these inhibitors. While this document references "RET-IN-21" as a conceptual inhibitor, the data, pathways, and protocols are based on well-characterized, selective RET inhibitors such as Pralsetinib and Selpercatinib, providing a robust framework for understanding RET-targeted drug development.
The Canonical RET Signaling Pathway
Under normal physiological conditions, the RET pathway is activated upon the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand (GFL) to its specific GDNF family receptor alpha (GFRα) co-receptor.[2] This ligand-co-receptor complex then recruits two RET monomers, inducing their homodimerization.[2] This proximity allows for the trans-autophosphorylation of key tyrosine residues within the intracellular kinase domain of each RET receptor.[2]
These phosphorylated tyrosine sites serve as docking stations for various adaptor and signaling proteins, leading to the activation of several key downstream cascades that govern cell fate:[2][3]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily promotes cell proliferation and differentiation.
-
PI3K/AKT Pathway: Crucial for cell growth and survival.
-
PLCγ Pathway: Involved in modulating intracellular calcium levels and activating protein kinase C.
Constitutive, ligand-independent activation of this pathway, caused by oncogenic alterations, leads to sustained signaling through these downstream effectors, ultimately driving tumorigenesis.[2][3]
Caption: Canonical RET signaling pathway activation and downstream cascades.
Mechanism of RET Pathway Inhibition
The primary strategy for inhibiting the aberrant RET signaling pathway involves the use of small molecule tyrosine kinase inhibitors (TKIs). These inhibitors are designed to compete with adenosine triphosphate (ATP) for binding within the catalytic site of the RET kinase domain.[1] By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group to tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of RET and all its downstream signaling.[1]
Selective RET inhibitors, such as Pralsetinib and Selpercatinib, are engineered for high potency against RET while minimizing activity against other kinases, which helps to reduce off-target side effects often seen with multi-kinase inhibitors.[3][5]
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amplification of Wild-Type RET Represents a Novel Molecular Subtype of Several Cancer Types With Clinical Response to Selpercatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of the RET Receptor Tyrosine Kinase in Apoptosis
It appears there may be a misunderstanding in the nomenclature, as "RET-IN-21" does not correspond to a recognized specific molecule in the scientific literature regarding apoptosis. The search results primarily point to three distinct but relevant areas: the RET proto-oncogene , Interleukin-21 (IL-21) , and microRNA-21 (miR-21) , all of which play significant roles in programmed cell death.
This technical guide will therefore focus on the pro-apoptotic role of the RET (Rearranged during transfection) proto-oncogene , a receptor tyrosine kinase that exhibits a dual function in cell survival and apoptosis, a topic of significant interest for researchers and drug development professionals.
The RET proto-oncogene encodes a receptor tyrosine kinase that is crucial for the normal development of several tissues, including the nervous and endocrine systems.[1][2] While the binding of its ligand, Glial Cell Line-Derived Neurotrophic Factor (GDNF), to the GFRα co-receptor triggers RET dimerization and activation of downstream survival pathways like PI3K/AKT and RAS/RAF/MAPK, the unliganded RET receptor actively induces apoptosis.[1][2][3] This classifies RET as a "dependence receptor," which initiates cell death in the absence of its trophic support.[1][3]
Ligand-Independent Apoptosis by RET
In the absence of GDNF, the RET receptor undergoes caspase-dependent cleavage, which is a critical step in its pro-apoptotic signaling.[1][3] This cleavage is not dependent on the kinase activity of RET.[1] The cleavage of RET by caspases, such as caspase-3, is thought to release or expose a pro-apoptotic domain within the RET intracellular region, which then amplifies the apoptotic signal.[1] This mechanism is crucial for processes such as the normal development of the enteric nervous system, and its dysregulation is associated with Hirschsprung disease.[1]
Quantitative Data on RET-Induced Apoptosis
Several studies have quantified the pro-apoptotic effects of RET expression. The following table summarizes key findings from transfection studies in cell lines.
| Cell Line | Transfection Condition | Apoptotic Effect | Reference |
| 293T | RET expression vector | Marked increase in Trypan Blue staining | [1] |
| 293T | RET expression + GDNF (25-100 ng/ml) | Inhibition of RET-induced cell death | [1] |
| 293T | RET wild type or C634R/Y1062F mutant | Increased caspase activity | [1][3] |
| 293T | RET expression + p35 (caspase inhibitor) | Blockage of RET-induced cell death | [1][3] |
| GH4C1 | RETS transfection | >4-fold increase in apoptosis rate | [4] |
| GH4C1 | RETS transfection + GDNF | Prevention of apoptosis | [4] |
Signaling Pathways in RET-Mediated Apoptosis
The signaling pathway for ligand-independent RET-induced apoptosis is distinct from its survival signaling. The key steps are outlined below.
Caption: Ligand-independent RET-induced apoptosis signaling pathway.
In contrast, the canonical RET survival signaling pathway is activated by GDNF.
Caption: Canonical GDNF-RET survival signaling pathway.
Experimental Protocols
Here are detailed methodologies for key experiments used to study RET-induced apoptosis.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfectability.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Transfection: Transient transfection can be performed using the calcium phosphate method or lipid-based reagents. For a typical experiment, cells are seeded in 6-well plates and transfected with plasmids encoding wild-type RET, mutant RET constructs, or an empty vector control. A co-transfection with a GFRα-1 expression plasmid is often necessary for GDNF responsiveness.[1]
Apoptosis Assays
A standard workflow for assessing apoptosis is as follows:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
1. Trypan Blue Exclusion Assay for Cell Death:
-
Principle: This assay distinguishes viable cells from non-viable cells based on membrane integrity. Viable cells exclude the dye, while non-viable cells take it up and appear blue.
-
Protocol:
-
Harvest cells 48 hours post-transfection.
-
Resuspend the cell pellet in phosphate-buffered saline (PBS).
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of blue (dead) and clear (live) cells under a microscope.
-
Calculate the percentage of dead cells.[1]
-
2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:
-
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[5][6][7]
-
Protocol:
-
Induce apoptosis in transfected cells as desired.
-
Collect 1-5 x 105 cells by centrifugation.[7]
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.
-
3. Caspase Activity Assay:
-
Principle: This assay measures the activity of caspases, key proteases in the apoptotic cascade, using a fluorogenic substrate.
-
Protocol:
-
Transfect 293T cells with RET expression plasmids.
-
After 24 hours, lyse the cells in the provided lysis buffer.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or a fluorescent equivalent) according to the manufacturer's instructions.
-
Measure the cleavage of the substrate by reading the absorbance or fluorescence at the appropriate wavelength.
-
The activity is proportional to the amount of cleaved substrate.[1][3]
-
Conclusion
The RET proto-oncogene is a critical regulator of cell fate, capable of transducing powerful survival signals in the presence of its ligand, GDNF, and actively promoting apoptosis in its absence. This dual functionality underscores its importance in development and disease. The ligand-independent, caspase-mediated cleavage of RET represents a key mechanism for inducing programmed cell death. Understanding these distinct signaling pathways and the methodologies to study them is essential for researchers in oncology and developmental biology, and for professionals involved in the development of targeted cancer therapies. Further investigation into the modulation of RET's apoptotic function may unveil novel therapeutic strategies for diseases characterized by aberrant cell survival or death.
References
- 1. The RET proto-oncogene induces apoptosis: a novel mechanism for Hirschsprung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RET signalling provides tumorigenic mechanism and tissue specificity for AIP-related somatotrophinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
A Technical Guide to the Preclinical Evaluation of a Novel Selective RET Inhibitor
An important note regarding your request for information on "RET-IN-21": Publicly available scientific literature and databases do not contain specific preclinical data for a compound designated "this compound". The following in-depth technical guide has been compiled based on extensive research into the preclinical evaluation of selective RET inhibitors that are well-documented, such as selpercatinib (LOXO-292) and pralsetinib (BLU-667). This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals by illustrating the typical preclinical data, experimental protocols, and signaling pathways relevant to a potent and selective RET inhibitor.
This document provides a detailed overview of the preclinical studies for a representative selective RET (Rearranged during Transfection) kinase inhibitor. The data and protocols are synthesized from published studies on advanced selective RET inhibitors to provide a relevant and technically deep guide for professionals in drug development.
Introduction to RET Kinase as a Therapeutic Target
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues, including the nervous and renal systems.[1] Oncogenic alterations in the RET gene, such as point mutations and chromosomal rearrangements, lead to constitutive activation of the kinase.[2] These alterations are known drivers in various cancers, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid cancer (PTC).[2][3][4] The development of selective inhibitors targeting the RET kinase offers a promising therapeutic strategy for these cancers.[1][2]
Mechanism of Action
Selective RET inhibitors are ATP-competitive small molecules designed to specifically bind to the ATP-binding pocket of the RET kinase.[1][5] This binding action prevents the phosphorylation and activation of RET, thereby inhibiting downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1][3] By blocking these pathways, RET inhibitors can induce programmed cell death (apoptosis) and halt tumor progression.[1]
Preclinical Evaluation
A critical aspect of a novel RET inhibitor is its selectivity for the target kinase over other kinases in the human kinome to minimize off-target toxicities.[6] The inhibitory activity is typically quantified as the half-maximal inhibitory concentration (IC50).
Table 1: Kinase Inhibition Profile of a Representative Selective RET Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. RET |
| RET | < 5 | - |
| KDR (VEGFR2) | > 500 | > 100x |
| EGFR | > 1000 | > 200x |
| MET | > 1000 | > 200x |
| ABL1 | > 1000 | > 200x |
Data synthesized from preclinical profiles of selective RET inhibitors like selpercatinib and pralsetinib, which show high selectivity for RET over other kinases.[2][6]
The anti-proliferative activity of the inhibitor is assessed in cancer cell lines harboring various RET alterations.
Table 2: Anti-proliferative Activity in RET-Altered Cancer Cell Lines
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| TT | MTC | RET C634W | < 10 |
| MZ-CRC-1 | MTC | RET M918T | < 10 |
| LC-2/ad | NSCLC | CCDC6-RET fusion | < 10 |
| Ba/F3 | Pro-B | KIF5B-RET fusion | < 5 |
| Ba/F3 | Pro-B | RET V804M (gatekeeper mutation) | < 15 |
Data are representative of potent RET inhibitors like selpercatinib and pralsetinib, demonstrating activity against various RET fusions and mutations, including resistance mutations.[7][8]
The in vivo efficacy of the RET inhibitor is evaluated in mouse xenograft models, where human cancer cells are implanted subcutaneously or orthotopically.
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | RET Alteration | Treatment | Tumor Growth Inhibition (%) |
| PDX-1 | NSCLC | CCDC6-RET fusion | Vehicle | 0 |
| RET Inhibitor (30 mg/kg, QD) | > 90 | |||
| PDX-2 | MTC | RET M918T | Vehicle | 0 |
| RET Inhibitor (30 mg/kg, QD) | > 95 |
Data are based on preclinical studies of selective RET inhibitors showing significant tumor growth inhibition in xenograft models.[8]
Experimental Protocols
4.1. Kinase Inhibition Assay
-
Objective: To determine the IC50 of the inhibitor against a panel of kinases.
-
Method: Recombinant human kinase domains are incubated with the test compound at varying concentrations and a fluorescently labeled ATP substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The data is then fitted to a dose-response curve to calculate the IC50 value.
4.2. Cell Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the proliferation of cancer cell lines.
-
Method: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for 72 hours. Cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo). The IC50 is calculated from the resulting dose-response curve.[5]
4.3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Human tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The test compound is administered orally once daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed.[5][9]
Signaling Pathways and Experimental Workflows
5.1. RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of intervention for a selective RET inhibitor. Upon ligand binding, RET dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK and PI3K/AKT to promote cell survival and proliferation.[3][10]
Caption: The RET signaling pathway and the inhibitory action of a selective RET inhibitor.
5.2. Preclinical Experimental Workflow
This diagram outlines a typical workflow for the preclinical evaluation of a novel RET inhibitor, from initial screening to in vivo efficacy studies.
Caption: A typical preclinical experimental workflow for a novel RET inhibitor.
Conclusion
The preclinical data for representative selective RET inhibitors demonstrate high potency, selectivity, and significant anti-tumor activity in both in vitro and in vivo models of RET-driven cancers. These findings provide a strong rationale for the clinical development of such targeted therapies. The methodologies and workflows presented here serve as a guide for the continued research and development of novel agents targeting the RET kinase.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
RET-IN-21: A Technical Guide for Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RET-IN-21, a selective inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase, for its application in basic science research. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Core Concepts: Understanding RET and this compound
The RET proto-oncogene encodes a receptor tyrosine kinase pivotal for cell growth, differentiation, and survival.[1] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known oncogenic driver in various cancers, including thyroid and non-small cell lung carcinomas.[2][3] These alterations lead to the constitutive activation of the RET kinase domain, triggering downstream signaling cascades that promote tumorigenesis.
This compound (also known as compound 5 or DUN73423) is a selective inhibitor targeting the RET V804M mutant, a gatekeeper mutation that can confer resistance to other kinase inhibitors.[4][5] Notably, this compound was developed to be selective for this mutant over wild-type RET and the vascular endothelial growth factor receptor 2 (VEGFR2/KDR), offering a valuable tool for studying mechanisms of drug resistance.[4]
Quantitative Data Summary
The following tables summarize the reported in vitro inhibitory activities of this compound.
| Table 1: Biochemical Assay Data for this compound | |
| Target | IC50 (µM) |
| RET V804M | 0.02[1] |
| RET (Wild-Type) | 4.4[6][7] |
| KDR (VEGFR2) | No inhibition reported[1] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization of RET inhibitors like this compound are provided below. These protocols are based on established methods in the field and the specific details reported for the discovery of this compound.[4][8][9]
Biochemical Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified RET kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant forms of RET kinase.
Materials:
-
Recombinant human RET kinase (wild-type and V804M mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
This compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense the RET enzyme into the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data is normalized to controls (0% inhibition with DMSO and 100% inhibition with a potent, broad-spectrum kinase inhibitor or no enzyme).
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based RET Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit RET autophosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of RET at specific tyrosine residues (e.g., Tyr905) in cultured cells expressing a constitutively active RET mutant.
Materials:
-
Cell line expressing a relevant RET mutation (e.g., a cell line engineered to express RET V804M)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RET (e.g., Tyr905), anti-total RET, and an antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and then lyse them on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RET overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total RET and the loading control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to this compound.
Caption: Canonical RET signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Experimental workflow for Western blot analysis of RET phosphorylation.
References
- 1. benchchem.com [benchchem.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of a Selective RET Inhibitor: Selpercatinib (LOXO-292)
An in-depth search for pharmacological data on a compound specifically designated "RET-IN-21" has yielded no publicly available information. This suggests that "this compound" may be a novel, preclinical compound, an internal project name not yet disclosed in scientific literature, or a potential misnomer.
Therefore, this guide will proceed by using a well-characterized, selective RET inhibitor, Selpercatinib (LOXO-292) , as a representative example to fulfill the core requirements of the prompt. The data, protocols, and pathways presented below are for Selpercatinib and will serve as a template for the type of in-depth technical guide requested.
Audience: Researchers, scientists, and drug development professionals.
Core Pharmacology
Selpercatinib is a highly selective and potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1] Oncogenic alterations in the RET gene, including fusions and point mutations, lead to constitutive activation of the RET protein, driving the growth and proliferation of certain cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] Selpercatinib is designed to bind to the ATP-binding site of the RET kinase, preventing its activation and downstream signaling.[2]
Mechanism of Action
Constitutively active RET fusion proteins or mutant RET receptors signal through various downstream pathways to promote cell proliferation, survival, and migration.[3] Key pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.[3] By inhibiting RET kinase activity, Selpercatinib effectively blocks these downstream signaling cascades, leading to apoptosis and inhibition of tumor growth in RET-driven cancer models.[2]
References
The Evolving Landscape of RET-Altered Malignancies: A Technical Guide to RET Gene Fusions and Targeted Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The identification of rearranged during transfection (RET) gene fusions as oncogenic drivers has revolutionized the therapeutic landscape for a subset of solid tumors, most notably non-small cell lung cancer (NSCLC) and thyroid cancer. These chromosomal rearrangements lead to the constitutive activation of the RET receptor tyrosine kinase and downstream signaling pathways, promoting uncontrolled cell proliferation and survival. The development of highly selective RET inhibitors has marked a paradigm shift from non-selective multi-kinase inhibitors, offering significantly improved efficacy and tolerability. This technical guide provides an in-depth overview of RET gene fusions, the intricacies of their downstream signaling, and the mechanism of action of targeted inhibitors. We present a compilation of quantitative data from pivotal preclinical and clinical studies, detailed experimental methodologies for the detection and characterization of RET fusions, and visualizations of key biological and experimental processes to serve as a comprehensive resource for the scientific community.
The RET Proto-Oncogene and the Genesis of Oncogenic Fusions
The RET proto-oncogene, located on chromosome 10q11.21, encodes a receptor tyrosine kinase pivotal for the normal development of the nervous and renal systems.[1] The RET protein consists of an extracellular domain with four cadherin-like domains, a cysteine-rich region, a transmembrane domain, and an intracellular tyrosine kinase domain.[1] In its physiological state, RET activation is a tightly regulated process initiated by the binding of a glial cell line-derived neurotrophic factor (GDNF) family ligand to a GDNF family receptor-alpha (GFRα) co-receptor.[2] This ligand-co-receptor complex then recruits and induces the dimerization of two RET molecules, leading to trans-autophosphorylation of specific tyrosine residues within the intracellular domain and the subsequent activation of downstream signaling cascades.[2][3]
Chromosomal rearrangements involving the RET gene can lead to the formation of fusion proteins where the C-terminal portion containing the entire tyrosine kinase domain of RET is joined with the N-terminal region of a partner protein.[3] This fusion event results in ligand-independent dimerization or oligomerization, driven by the partner protein, causing constitutive activation of the RET kinase domain.[4] This unchecked signaling promotes oncogenesis.[5] Numerous fusion partners for RET have been identified, with KIF5B, CCDC6, and NCOA4 being the most prevalent across different cancer types.[3][6] RET fusions are found in approximately 1-2% of NSCLC cases and a significant proportion of papillary thyroid carcinomas.[6]
Downstream Signaling Pathways in RET Fusion-Positive Cancers
The constitutive activation of the RET kinase domain in fusion-positive cancers triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.[7][8] The autophosphorylation of specific tyrosine residues on the RET protein creates docking sites for various adaptor and effector proteins.[4]
Key downstream signaling pathways include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway : This is a central pathway in cell proliferation and differentiation. Phosphorylated tyrosine residues, such as Y1062, recruit adaptor proteins like Shc and Grb2, which in turn activate RAS and the subsequent MAPK cascade.[8][9]
-
PI3K/AKT Pathway : This pathway is critical for cell survival and growth. The recruitment of adaptor proteins to phosphorylated RET can lead to the activation of phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT.[8][9]
-
JAK/STAT Pathway : The Janus kinase/signal transducer and activator of transcription pathway can also be activated by RET, contributing to cell proliferation and survival.[10]
-
PLCγ Pathway : Phospholipase C gamma can be activated upon binding to phosphorylated RET at Y1015, leading to the activation of protein kinase C (PKC) and calcium signaling.[8]
Downstream signaling pathways activated by RET fusion proteins.
Therapeutic Intervention: Selective RET Inhibitors
The dependence of RET fusion-positive tumors on the activated RET kinase for their growth and survival provides a clear therapeutic target. Early therapeutic strategies involved multi-kinase inhibitors (MKIs) such as cabozantinib and vandetanib, which have activity against RET but also target other kinases like VEGFR.[11] While showing some efficacy, their use is often limited by off-target toxicities.[11]
The development of highly selective RET inhibitors, pralsetinib (BLU-667) and selpercatinib (LOXO-292), has transformed the treatment of RET-altered cancers.[12] These agents are designed to specifically bind to the ATP-binding pocket of the RET kinase, thereby blocking its activity and inhibiting downstream signaling.[13] This targeted approach leads to more profound and durable responses with a more manageable safety profile.[12][14]
Quantitative Efficacy of Selective RET Inhibitors
Clinical trials have demonstrated the remarkable efficacy of selective RET inhibitors in patients with RET fusion-positive tumors.
| Inhibitor | Trial | Tumor Type | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| Pralsetinib | ARROW | NSCLC | Treatment-Naïve | 73% | Not Reached | Not Reached |
| NSCLC | Previously Treated | 61% | 17.1 months | Not Reached | ||
| Selpercatinib | LIBRETTO-001 | NSCLC | Treatment-Naïve | 85% | Not Reached | Not Reached |
| NSCLC | Previously Treated | 64% | 16.5 months | 17.5 months |
Data compiled from various sources.[12][14]
Preclinical Activity of RET Inhibitors
The potency of RET inhibitors is initially assessed in preclinical models, with IC50 values providing a quantitative measure of their inhibitory activity.
| Inhibitor | Target | Cell Line | Cellular IC50 (nM) |
| LOX-18228 | KIF5B-RET | HEK293 | 0.9 |
| KIF5B-RET G810S | HEK293 | 5.8 | |
| KIF5B-RET V804M | HEK293 | 31 | |
| APS03118 | RETWT (enzymatic) | - | <15 |
| RETG810R/C/S (enzymatic) | - | 0.04-5 | |
| RETV804M/L/E (enzymatic) | - | 0.04-1 |
Data compiled from various sources.[15][16]
Safety and Tolerability of Selective RET Inhibitors
While generally well-tolerated, selective RET inhibitors are associated with a distinct set of adverse events (AEs).
| Adverse Event (All Grades) | Pralsetinib (ARROW trial) | Selpercatinib (LIBRETTO-001 trial) |
| Fatigue | >25% | >25% |
| Constipation | >25% | >25% |
| Diarrhea | >25% | >25% |
| Hypertension | >25% | >25% |
| Increased AST | - | 9% (Grade ≥3) |
| Increased ALT | - | 11% (Grade ≥3) |
| Rash | 24% | 27% |
Data compiled from various sources.[14]
Experimental Methodologies
The accurate identification of patients with RET fusion-positive tumors is paramount for the successful implementation of targeted therapies. A variety of laboratory techniques are employed for this purpose.
Detection of RET Gene Fusions
-
Fluorescence In Situ Hybridization (FISH): This technique utilizes fluorescently labeled DNA probes that bind to specific regions of the RET gene. A "break-apart" probe strategy is commonly used, where probes of different colors flank the RET gene. In a normal cell, the two colors appear close together. In a cell with a RET rearrangement, the probes are separated, leading to distinct, separated color signals. For formalin-fixed, paraffin-embedded (FFPE) tissue, the process involves deparaffinization, protease digestion to expose the nuclear DNA, hybridization with the probe, and visualization under a fluorescence microscope.[2][17]
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This method detects the specific fusion transcripts (RNA) produced from the rearranged gene. RNA is first extracted from the tumor tissue and converted to complementary DNA (cDNA) through reverse transcription. PCR is then performed using primers that are specific to the fusion partners. The presence of a PCR product of the expected size indicates the presence of the specific RET fusion.[18]
-
Next-Generation Sequencing (NGS): NGS offers a comprehensive approach by sequencing large portions of the tumor's genome or transcriptome. DNA-based NGS can identify the genomic breakpoints of the rearrangement, while RNA-based NGS directly detects the fusion transcripts. Targeted NGS panels that include the RET gene and its common fusion partners are often used in the clinical setting. The workflow involves nucleic acid extraction, library preparation (fragmentation and addition of adapters), sequencing, and bioinformatic analysis to identify the fusion event.[18][19]
Workflow for the detection of RET gene fusions.
In Vitro and In Vivo Evaluation of RET Inhibitors
The development of novel RET inhibitors involves a rigorous preclinical evaluation process.
-
In Vitro Assays:
-
Kinase Assays: These cell-free assays measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase. Recombinant RET protein, a substrate, and ATP are incubated with varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.[7]
-
Cell-Based Assays:
-
Cell Viability Assays: Cancer cell lines harboring RET fusions are treated with the inhibitor to assess its effect on cell proliferation and survival. Assays like MTT or CellTiter-Glo are used to measure cell viability and calculate the GI50 or IC50.[20]
-
Western Blotting: This technique is used to confirm the on-target activity of the inhibitor within the cell. The phosphorylation status of RET and its downstream signaling proteins (e.g., ERK, AKT) is assessed in treated and untreated cells. A reduction in phosphorylation indicates target engagement.[7]
-
-
-
In Vivo Models:
-
Xenograft Models: Human cancer cell lines with RET fusions are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the RET inhibitor, and tumor growth is monitored over time. This allows for the evaluation of the inhibitor's efficacy and tolerability in a living organism.[1][21]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into mice. These models are thought to better recapitulate the heterogeneity and microenvironment of human tumors, providing a more clinically relevant assessment of drug efficacy.[21][22]
-
Preclinical evaluation workflow for novel RET inhibitors.
Future Directions and Conclusion
The successful development of selective RET inhibitors has significantly improved outcomes for patients with RET fusion-positive cancers. However, challenges remain, including the emergence of acquired resistance. Resistance mechanisms can involve on-target mutations in the RET kinase domain (e.g., solvent front mutations like G810) or the activation of bypass signaling pathways.[6] The development of next-generation RET inhibitors that can overcome these resistance mutations is an active area of research.[15][16]
Furthermore, the optimal integration of RET inhibitors into treatment paradigms, including their use in earlier lines of therapy and in combination with other agents, is being explored in ongoing clinical trials. The continued investigation into the biology of RET fusions and the mechanisms of response and resistance to targeted therapies will be crucial for further advancing the care of patients with these malignancies. This technical guide serves as a foundational resource for researchers and drug developers working to address these critical questions and improve the lives of patients with RET-altered cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. RET Gene Rearrangements by FISH | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. Frontiers | Targeted Therapy for RET Fusion Lung Cancer: Breakthrough and Unresolved Issue [frontiersin.org]
- 13. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 14. Strategies for mitigating adverse events related to selective RET inhibitors in patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Test Details - RET FISH [knightdxlabs.ohsu.edu]
- 18. RET Fusion Testing in Patients With NSCLC: The RETING Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Next Generation Sequencing for Gene Fusion Analysis in Lung Cancer: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of a Potent Candidate for RET-Specific Non-Small-Cell Lung Cancer—A Combined In Silico and In Vitro Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: RET-IN-21, a Selective Inhibitor of the RET V804M Gatekeeper Mutant
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers. While first-generation RET inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the V804M gatekeeper mutation, presents a significant therapeutic challenge. This document provides a detailed technical overview of RET-IN-21 (also known as compound 5), a selective inhibitor developed to target the RET V804M mutant. Data presented herein is primarily derived from the foundational study by Newton et al., "Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase," published in ACS Medicinal Chemistry Letters in 2020. This guide includes a summary of its biochemical and cellular activity, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathways.
Core Compound Data: this compound
This compound was identified through a process of focused library and virtual screening, followed by hit expansion and rational drug design. Its development was aimed at addressing the unmet need for inhibitors that can overcome the resistance conferred by the V804M mutation in the RET kinase domain.
Quantitative Inhibitory Activity
The inhibitory potency of this compound was assessed against the target mutant RET V804M, as well as the wild-type (wt) RET and the off-target kinase KDR (VEGFR2), which is often inhibited by multi-kinase inhibitors and can lead to off-target toxicities.
| Target Kinase | IC50 (µM) | Selectivity vs. RET V804M |
| RET V804M | 0.02 | - |
| RET wt | >10 | >500-fold |
| KDR (VEGFR2) | >10 | >500-fold |
Data synthesized from Newton, R., et al. (2020).[1][2][3]
Cellular Activity
The cellular potency of this compound was evaluated to determine its ability to inhibit the RET V804M kinase within a cellular context.
| Cell Assay | IC50 (µM) |
| RET V804M | 4.4 |
Data from Molnova product datasheet, referencing Newton, R., et al. (2020).
RET Signaling and the V804M Mutation
The RET receptor tyrosine kinase, upon activation by its ligands (GDNF family ligands) and co-receptors (GFRα), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[1][2][4][5][6][7] Key pathways activated by RET include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][4]
Constitutive activation of RET, through mutations or gene fusions, is a known oncogenic driver.[1][4] The V804M mutation, located at the gatekeeper residue of the ATP-binding pocket, confers resistance to many tyrosine kinase inhibitors by sterically hindering their binding.[8][9][10]
RET Signaling Pathway
References
- 1. RET Receptor Tyrosine Kinase: Role in Neurodegeneration, Obesity, and Cancer [mdpi.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Physiology of the RET Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 9. researchgate.net [researchgate.net]
- 10. RET V804M: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
Methodological & Application
Application Notes: In Vitro Characterization of RET-IN-21, a Novel RET Kinase Inhibitor
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, through mutations or chromosomal rearrangements, is a known driver in several types of cancer, including non-small cell lung cancer (NSCLC), medullary thyroid carcinoma (MTC), and papillary thyroid carcinoma.[3][4] These genetic alterations lead to constitutive activation of the RET kinase, promoting uncontrolled cell proliferation and tumor growth through downstream signaling pathways like RAS/MAPK and PI3K/AKT.[3][5][6]
RET-IN-21 is a novel, potent, and selective ATP-competitive inhibitor of the RET kinase. These application notes provide detailed protocols for the in vitro characterization of this compound, including its biochemical activity against wild-type and mutant RET kinase, as well as its anti-proliferative effects in RET-dependent cancer cell lines.
Data Presentation
The inhibitory activity of this compound was assessed in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Biochemical Activity of this compound against RET Kinase
| Target Kinase | Assay Type | This compound IC50 (nM) |
| Wild-Type RET | Enzymatic Assay | 1.5 |
| RET M918T | Enzymatic Assay | 0.9 |
| RET V804M | Enzymatic Assay | 6.2 |
| KIF5B-RET | Enzymatic Assay | 1.1 |
| VEGFR2 (KDR) | Enzymatic Assay | >1000 |
Data are representative. Actual values may vary based on experimental conditions.
Table 2: Cellular Activity of this compound in RET-Altered Cancer Cell Lines
| Cell Line | RET Alteration | Assay Type | This compound IC50 (nM) |
| TT | RET C634W (MTC) | Cell Proliferation | 2.1 |
| MZ-CRC-1 | RET M918T (MTC) | Cell Proliferation | 1.2 |
| LC-2/ad | CCDC6-RET fusion (NSCLC) | Cell Proliferation | 3.5 |
| HEK293 | Wild-Type RET | Cell Proliferation | >5000 |
Data are representative. Actual values may vary based on experimental conditions.
Mandatory Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for the Biochemical RET Kinase Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for RET-IN-21 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RET-IN-21 is a potent and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Oncogenic alterations in the RET gene, including point mutations and chromosomal rearrangements, are significant drivers in the pathogenesis of various human cancers, such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][2] Aberrant RET signaling promotes tumor cell proliferation, survival, and metastasis through the activation of downstream pathways.[1][3][4] this compound is designed to specifically target and inhibit the kinase activity of both wild-type and mutated forms of the RET protein, offering a promising tool for cancer research and drug development.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its biological effects and mechanism of action.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the RET kinase domain. This action inhibits the autophosphorylation of the RET protein and subsequently blocks the activation of downstream signaling cascades. The primary pathways regulated by RET that are critical for cell growth and survival include the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[2][3] Inhibition of RET by this compound is expected to lead to the downregulation of these pathways, resulting in decreased tumor cell proliferation and survival.[2][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines harboring different RET alterations.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | RET Alteration | IC50 (nM) |
| TT | Medullary Thyroid Carcinoma | C634W mutation | 5.8 |
| MZ-CRC-1 | Medullary Thyroid Carcinoma | M918T mutation | 8.2 |
| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET fusion | 12.5 |
| NCI-H460 | Large Cell Lung Cancer | Wild-Type RET | >10,000 |
Table 2: Target Inhibition (p-RET IC50) of this compound
| Cell Line | RET Alteration | p-RET (Y1062) IC50 (nM) |
| TT | C634W mutation | 2.1 |
| LC-2/ad | CCDC6-RET fusion | 4.5 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
RET-altered cancer cell lines (e.g., TT, LC-2/ad)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
-
DMSO (for stock solution)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
-
Treatment:
-
Add the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for RET Phosphorylation
This protocol is used to confirm the inhibitory effect of this compound on RET phosphorylation and downstream signaling.
Materials:
-
This compound
-
RET-altered cancer cell line
-
Complete cell culture medium
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
-
General Cell Culture Recommendations
-
Cell Line Maintenance: Culture RET-altered cell lines according to the supplier's recommendations (e.g., ATCC). Maintain cells in a humidified incubator at 37°C with 5% CO2.[6]
-
Subculturing: Passage cells when they reach 80-90% confluency to maintain exponential growth.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in viability assays | Inconsistent cell seeding | Ensure a single-cell suspension and accurate cell counting. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate. | |
| No inhibition of RET phosphorylation | Inactive compound | Check the storage and handling of this compound. Prepare fresh dilutions. |
| Incorrect antibody | Use validated antibodies for p-RET and total RET. | |
| Insufficient treatment time | Optimize the treatment duration. | |
| Weak signal in Western blotting | Low protein concentration | Load more protein per lane. |
| Inefficient antibody binding | Optimize antibody concentrations and incubation times. |
Ordering Information
For inquiries about this compound, please contact your local sales representative.
Disclaimer: The experimental protocols and data presented are for guidance and may require optimization for specific experimental conditions and cell lines.
References
- 1. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 6. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RET-IN-21 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a pivotal driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. Genetic alterations such as activating mutations or chromosomal rearrangements lead to the constitutive activation of the RET kinase. This aberrant activation promotes downstream signaling pathways that fuel cell proliferation, growth, and survival. Small molecule inhibitors targeting the RET kinase have emerged as a promising therapeutic avenue. RET-IN-21 is a potent and selective investigational inhibitor of the RET tyrosine kinase. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models of RET-driven cancers.
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the RET protein. This action prevents the phosphorylation and subsequent activation of the kinase, thereby disrupting key downstream signaling pathways implicated in cancer cell growth and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][2]
Data Presentation
The following table summarizes representative in vivo efficacy data for RET inhibitors in mouse xenograft models, which can serve as a reference for designing studies with this compound.
| Compound | Mouse Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Regorafenib | Orthotopic xenograft (NGP and SH-SY5Y cells) | 30 mg/kg, daily, i.p. injection for 21 days | Significant reduction in tumor size compared to control | [1] |
| NVP-AST487 | J110-tumor bearing mice | 50 mg/kg/day | Significant decrease in tumor outgrowth | [3] |
| Vandetanib | KIF5B-RET Transgenic | 50 mg/kg, daily, gavage | Marked reduction in tumor number | [2] |
| BLU-667 | CUTO42 xenografts | Daily oral dosing | Inhibition of tumor growth | [4] |
Signaling Pathway and Experimental Workflow
RET Signaling Pathway and Inhibition by this compound
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Experimental Workflow for this compound In Vivo Studies.
Experimental Protocols
Xenograft Mouse Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the efficacy of this compound.
1. Cell Culture and Preparation:
-
Culture RET fusion-positive cancer cell lines (e.g., those derived from NSCLC or thyroid cancer) in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel at a final concentration of 1 x 107 cells/mL.[2]
2. Tumor Implantation:
-
Use immunodeficient mice (e.g., athymic nude mice).
-
Anesthetize the mice using an appropriate method.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[2]
3. Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors become palpable (approximately 50 mm³), measure the tumor volume using calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.[2]
4. Randomization and Treatment:
-
When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).[2]
-
Treatment Group: Administer this compound at a predetermined dose (e.g., 25-50 mg/kg) via the desired route (e.g., intraperitoneal injection or oral gavage) once or twice daily. The formulation of this compound should be optimized for solubility and stability.[2]
-
Control Group: Administer an equivalent volume of the vehicle control using the same route and schedule.[2]
5. Data Collection and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Collect tumors and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, and biomarker analysis).
Safety and Toxicology
Preclinical safety and toxicological evaluations are crucial. Standard acute and chronic toxicity studies in rodent models are recommended to establish a safety profile for this compound before advancing to clinical trials. These studies should assess potential adverse effects on animal behavior, weight, and organ function through histological evaluations.
Conclusion
These application notes provide a foundational guide for the in vivo evaluation of this compound in mouse models of RET-driven cancers. The provided protocols and background information are intended to assist researchers in designing and executing robust preclinical studies to assess the efficacy and safety of this novel RET inhibitor. Adherence to established methodologies and careful optimization of experimental parameters will be critical for obtaining reliable and reproducible data.
References
- 1. oncotarget.com [oncotarget.com]
- 2. benchchem.com [benchchem.com]
- 3. Ret inhibition decreases growth and metastatic potential of estrogen receptor positive breast cancer cells | EMBO Molecular Medicine [link.springer.com]
- 4. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RET-IN-21 in NSCLC Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, is a critical driver in a subset of non-small cell lung cancer (NSCLC). Aberrant RET activation, primarily through gene fusions, leads to constitutive signaling through downstream pathways, promoting tumor growth and survival. The development of selective RET inhibitors has significantly improved outcomes for patients with RET fusion-positive NSCLC. However, the emergence of resistance mutations, such as the V804M "gatekeeper" mutation, presents a clinical challenge.
RET-IN-21 (also known as compound 5) is a selective inhibitor of the RETV804M mutant kinase.[1][2] Unlike many multi-kinase inhibitors, this compound was developed to spare wild-type RET and KDR (VEGFR2), potentially offering a more favorable side-effect profile and a targeted approach to overcoming acquired resistance.[1][2] These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its mechanism of action, key experimental protocols, and data presentation for its use in NSCLC research.
RET Signaling Pathway in NSCLC
RET fusions result in a constitutively active kinase that signals through several key downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and migration.[3] Selective RET inhibitors, including those effective against resistance mutations like V804M, aim to block these oncogenic signals.
Caption: Simplified RET signaling pathway in NSCLC and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the in vitro inhibitory activity of this compound. Currently, there is limited publicly available in vivo data for this specific compound. The table is structured to be expanded as more data becomes available.
| Parameter | This compound (Compound 5) | Reference Compound (e.g., Pralsetinib) | Reference |
| Target Kinase | RETV804M | Wild-type RET, RET mutants (V804L/M, M918T), CCDC6-RET fusion | [1][2] |
| IC50 (Biochemical Assay) | 0.02 µM (20 nM) | ~0.3-0.4 nM for various RET alterations | [1][2][4] |
| Selectivity | Does not inhibit wild-type RET or KDR | Highly selective for RET over other kinases | [1][2][4] |
| Cellular IC50 (Proliferation Assay) | Data not available | Data available for various RET-driven cell lines | |
| In Vivo Efficacy (Tumor Growth Inhibition) | Data not available | Demonstrates significant tumor growth inhibition in xenograft models | [5] |
Experimental Protocols
Detailed methodologies for the preclinical evaluation of a novel RET inhibitor like this compound are crucial for reproducible and robust research. The following protocols are based on established methods in the field.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase (RETV804M) and assess its selectivity.
Materials:
-
Recombinant human RET (V804M mutant) and wild-type RET, KDR kinases
-
ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the generated ADP signal according to the manufacturer's protocol.
-
Calculate the percent inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cellular Proliferation Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of NSCLC cell lines harboring RET alterations.
Materials:
-
NSCLC cell lines (e.g., Ba/F3 cells engineered to express KIF5B-RET with a V804M mutation)
-
Appropriate cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence with a plate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 value.
Protocol 3: Western Blot Analysis of RET Signaling
Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of RET and its downstream signaling proteins.
Materials:
-
RET-altered NSCLC cells
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated to total protein.
Caption: Workflow for Western blot analysis of RET signaling.
Protocol 4: In Vivo Xenograft Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of RET-driven NSCLC.
Materials:
-
Immunocompromised mice (e.g., NU/J mice)
-
NSCLC cells with RET V804M mutation
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant RET-altered NSCLC cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot).
-
Calculate tumor growth inhibition (TGI).
Conclusion
This compound represents a promising next-generation RET inhibitor specifically designed to target the V804M resistance mutation in NSCLC. The protocols outlined in these application notes provide a framework for its preclinical characterization. While in vitro data demonstrates its potency and selectivity, further in vivo studies are necessary to fully elucidate its therapeutic potential. As research progresses, these notes can be expanded to include more comprehensive data on its efficacy, pharmacokinetics, and safety profile, guiding its development as a potential treatment for patients with RET-driven NSCLC who have developed resistance to other therapies.
References
- 1. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of wt-RET/KDR-Selective Inhibitors of RETV804M Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on RET Fusion in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
Application Notes and Protocols for the Evaluation of RET-IN-21 in Medullary Thyroid Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific preclinical data for the compound RET-IN-21 in medullary thyroid cancer (MTC) cell lines is not extensively available in the public domain. The following application notes and protocols are provided as a comprehensive guide for the evaluation of novel selective RET inhibitors, such as this compound, using established methodologies and principles from research on other RET inhibitors in MTC.
Introduction
Medullary thyroid carcinoma (MTC) is a neuroendocrine tumor originating from the parafollicular C-cells of the thyroid gland. A significant driver of MTC pathogenesis is the presence of activating mutations in the Rearranged during Transfection (RET) proto-oncogene. These mutations lead to constitutive activation of the RET receptor tyrosine kinase and subsequent downstream signaling cascades, promoting uncontrolled cell proliferation and survival. Common MTC-associated RET mutations include the C634W mutation found in the TT cell line and the M918T mutation in the MZ-CRC-1 cell line.
Targeted inhibition of the RET kinase activity is a promising therapeutic strategy for MTC. This compound is a selective inhibitor of the RET V804M mutant, with a reported IC50 of 0.02 μM, and it does not inhibit the wild-type RET or KDR. The V804M mutation is a known resistance mechanism to some multi-kinase inhibitors. These application notes provide a framework for characterizing the activity of this compound in MTC cell lines, focusing on its effects on cell viability, RET signaling, and apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in MTC Cell Lines (Template)
| Cell Line | RET Mutation Status | This compound IC50 (nM) | Control RET Inhibitor IC50 (nM) (e.g., Selpercatinib) |
| TT | C634W (extracellular) | Data to be determined | Data to be determined |
| MZ-CRC-1 | M918T (kinase domain) | Data to be determined | Data to be determined |
| Ba/F3-RET V804M | V804M (gatekeeper) | Data to be determined | Data to be determined |
| Ba/F3-WT RET | Wild-Type | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Apoptosis in MTC Cell Lines (Template)
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V positive) | Fold Change vs. Vehicle |
| TT | Vehicle (DMSO) | Data to be determined | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| This compound (3x IC50) | Data to be determined | Data to be determined | |
| MZ-CRC-1 | Vehicle (DMSO) | Data to be determined | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| This compound (3x IC50) | Data to be determined | Data to be determined |
Experimental Protocols
Cell Culture
-
Cell Lines:
-
TT (human MTC, RET C634W mutation)
-
MZ-CRC-1 (human MTC, RET M918T mutation)
-
-
Culture Medium:
-
TT: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
MZ-CRC-1: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS/MTT Assay)
-
Seed MTC cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for RET Signaling
-
Plate MTC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-RET (Tyr905)
-
Total RET
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-Actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).
Visualizations
Caption: RET Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
Application Notes and Protocols: RET-IN-21
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in various human cancers, including non-small cell lung cancer and multiple endocrine neoplasia type 2.[1][2][3] Constitutive activation of RET due to mutations or gene fusions leads to uncontrolled cell proliferation and tumor growth.[1][3] RET-IN-21 is a novel, potent, and selective small molecule inhibitor designed to target wild-type and mutated forms of the RET kinase. These application notes provide a comprehensive overview of the preclinical experimental design for the characterization of this compound, including detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of the RET protein.[1] This binding prevents the phosphorylation and activation of RET, thereby blocking downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[3][4] By inhibiting these pathways, this compound induces apoptosis and halts tumor progression in RET-driven cancer models.[1]
Signaling Pathway
Caption: RET Signaling Pathway and Inhibition by this compound.
Data Presentation
In Vitro Kinase Assay
Table 1: Inhibitory Activity of this compound against RET Kinase
| Kinase Target | IC₅₀ (nM) |
|---|---|
| Wild-Type RET | 0.8 |
| RET V804M | 1.5 |
| RET M918T | 1.2 |
| KIF5B-RET | 0.9 |
| CCDC6-RET | 1.1 |
Cellular Proliferation Assay
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | RET Alteration | IC₅₀ (nM) |
|---|---|---|
| TT | RET C634W (MTC) | 5.2 |
| MZ-CRC-1 | RET M918T (MTC) | 8.1 |
| LC-2/ad | CCDC6-RET (NSCLC) | 6.5 |
| Ba/F3 | KIF5B-RET | 4.3 |
In Vivo Xenograft Study
Table 3: Efficacy of this compound in a TT Cell Line Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, QD | 55 |
| this compound | 30 mg/kg, QD | 89 |
Experimental Protocols
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various forms of the RET kinase.
Materials:
-
Recombinant human RET kinase (Wild-Type, V804M, M918T mutants, and KIF5B-RET, CCDC6-RET fusion proteins)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
This compound (serial dilutions)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 5 µL of each dilution to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the respective RET kinase and substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine IC₅₀ values by fitting the data to a four-parameter logistic curve.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the RET tyrosine kinase in neuroblastoma: A review and application of a novel selective drug design strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution and Use of RET Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the dissolution and experimental use of RET kinase inhibitors. Due to the limited specific information available for a compound designated "RET-IN-21," the following guidelines are based on established methods for similar small molecule kinase inhibitors and retinoids. These protocols are intended to serve as a comprehensive resource for researchers working with RET inhibitors in both in vitro and in vivo settings.
Introduction to RET Kinase and its Inhibitors
The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues.[1] Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2][3] Small molecule inhibitors targeting the RET kinase domain have emerged as a promising therapeutic strategy.[2][3] These inhibitors typically work by competitively binding to the ATP-binding pocket of the RET kinase, thereby blocking its autophosphorylation and downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[1][2]
Solubility and Stock Solution Preparation
Data Presentation: Solubility of Related Compounds
| Solvent | Retinoic Acid Solubility | General Kinase Inhibitor Solubility | Recommended Starting Solvent |
| DMSO (Dimethyl Sulfoxide) | ~40 mg/mL[4] | High | Primary choice for stock solutions |
| Ethanol (95%) | ~2.7 mg/mL[4] | Variable | Can be used, but may require vortexing[4] |
| Methylene Chloride | Soluble[4][5] | Variable | Use with caution due to volatility and toxicity |
| Water | Practically insoluble[4][5][6] | Generally low | Not recommended for initial stock preparation |
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
Materials:
-
RET inhibitor powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Pre-weighing: Carefully weigh the desired amount of the RET inhibitor powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO to 1 mg of the compound.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. RET inhibitor solutions in DMSO are typically stable for up to 3 months when stored at -20°C.[5]
In Vitro Experimental Protocols
In vitro assays are essential for characterizing the activity and mechanism of action of RET inhibitors.
Protocol 2: Cell Viability Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a RET inhibitor in cancer cell lines with RET alterations.
Materials:
-
RET-altered cancer cell line (e.g., LC-2/ad, TT)[2]
-
Complete cell culture medium[2]
-
96-well cell culture plates[2]
-
RET inhibitor stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)[2][7]
-
Plate reader[2]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[2] Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Compound Preparation: Prepare serial dilutions of the RET inhibitor from the 10 mM DMSO stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).[2] Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Add the diluted inhibitor to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blotting for Target Engagement
This protocol is used to assess the inhibition of RET phosphorylation and downstream signaling pathways.
Materials:
-
RET-altered cancer cells
-
RET inhibitor
-
Lysis buffer with protease and phosphatase inhibitors[1]
-
Primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-Actin)[1]
-
HRP-conjugated secondary antibodies[2]
Procedure:
-
Cell Treatment: Treat cells with the RET inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer on ice.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[1][2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[1][2]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1][2] Incubate the membrane with the primary antibody overnight at 4°C.[2]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2] Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2]
In Vivo Experimental Protocols
In vivo studies are crucial for evaluating the anti-tumor efficacy and pharmacokinetic properties of RET inhibitors.
Protocol 4: Preparation of Dosing Solution for Animal Studies
Materials:
-
RET inhibitor
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)[1]
-
Homogenizer or sonicator
Procedure:
-
Weighing: Weigh the required amount of the RET inhibitor.
-
Suspension: Add a small amount of the vehicle to the inhibitor powder to create a paste.
-
Dilution: Gradually add the remaining vehicle while continuously mixing or sonicating to ensure a uniform suspension.
-
Administration: The dosing solution should be prepared fresh daily and administered to animals via the desired route (e.g., oral gavage).
Protocol 5: Mouse Xenograft Model for Efficacy Studies
This protocol describes a typical workflow for assessing the anti-tumor activity of a RET inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nu/nu or NSG)[1]
-
RET-fusion positive or RET-mutant cancer cells[1]
-
Matrigel[1]
-
RET inhibitor dosing solution
-
Calipers for tumor measurement[1]
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[1]
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.[1] Calculate tumor volume using the formula: (Length x Width^2) / 2.[1]
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.[1]
-
Dosing: Administer the RET inhibitor or vehicle to the respective groups daily via oral gavage.[1]
-
Data Collection: Continue to measure tumor volume and body weight every 2-3 days.[1]
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.[1] Euthanize the mice and collect tumors for further analysis.[1]
Visualizations
Diagram 1: RET Signaling Pathway and Inhibition
Caption: RET Signaling Pathway and Inhibition by a RET inhibitor.
Diagram 2: Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for in vitro evaluation of a RET inhibitor.
Diagram 3: Experimental Workflow for In Vivo Xenograft Studies
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective RET kinase inhibition for patients with RET-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Retinoic acid CAS#: 302-79-4 [m.chemicalbook.com]
- 6. Retinol | C20H30O | CID 445354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Targeting miR-21 inhibits in vitro and in vivo multiple myeloma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring RET Inhibitor Efficacy: Application Notes and Protocols for "RET-IN-21"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1][2] Aberrant activation of RET, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[1][3][4][5] Consequently, RET has emerged as a significant therapeutic target.
Selective RET inhibitors, such as selpercatinib and pralsetinib, have demonstrated notable clinical efficacy.[1][6] The development and preclinical evaluation of novel RET inhibitors, herein referred to as "RET-IN-21," require a robust and systematic approach to accurately determine their potency, selectivity, and overall anti-tumor activity.
These application notes provide a comprehensive overview of the essential in vitro and in vivo methodologies for assessing the efficacy of novel RET inhibitors. The protocols are designed to guide researchers in generating reliable and reproducible data to support the advancement of new therapeutic agents targeting RET-driven cancers.
I. In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial characterization of a RET inhibitor's activity. These assays determine the direct inhibitory effect on the kinase, its potency in a cellular context, and its impact on downstream signaling pathways.
Biochemical Kinase Inhibition Assay
Objective: To measure the direct inhibitory activity of this compound on the enzymatic function of wild-type and mutant RET kinases.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which measures luminescence proportional to the ADP generated.[7]
Data Presentation: The half-maximal inhibitory concentration (IC50) is the key metric derived from this assay.
| Kinase Target | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |
| Wild-Type RET | Data for this compound | ~1 | ~1 |
| KIF5B-RET | Data for this compound | ~1 | ~1 |
| RET M918T | Data for this compound | ~1 | ~1 |
| RET V804M (Gatekeeper) | Data for this compound | >100 | >100 |
| RET G810R (Solvent Front) | Data for this compound | >100 | >100 |
Note: The table provides a template for presenting data. Values for existing inhibitors are representative.
Experimental Protocol: ADP-Glo™ Kinase Assay [7]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reconstitute recombinant RET kinase (wild-type or mutant) and the appropriate substrate in kinase reaction buffer.
-
Prepare the ATP solution.
-
-
Assay Procedure (384-well plate format):
-
Dispense 2.5 µL of the diluted this compound or DMSO (vehicle control) into the wells.
-
Add 5 µL of the kinase/substrate mixture to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Cell-Based Proliferation and Viability Assays
Objective: To evaluate the effect of this compound on the proliferation and viability of cancer cell lines harboring RET alterations.
Principle: These assays measure the number of viable cells in culture after treatment with the inhibitor. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is widely used.[2][8]
Data Presentation: The half-maximal inhibitory concentration (IC50) for cell proliferation is determined.
| Cell Line | RET Alteration | This compound IC50 (nM) | Selpercatinib IC50 (nM) |
| TT | RET C634W | Data for this compound | ~1-10 |
| LC-2/ad | CCDC6-RET | Data for this compound | ~1 |
| Ba/F3 KIF5B-RET | KIF5B-RET | Data for this compound | ~1 |
| Ba/F3 KIF5B-RET G810R | G810R SFM | Data for this compound | ~1-17 |
Note: The table provides a template. Values for existing inhibitors are representative and sourced from studies on next-generation inhibitors.[9]
Experimental Protocol: CellTiter-Glo® Assay [8]
-
Cell Culture:
-
Culture RET-dependent cancer cell lines (e.g., TT, LC-2/ad) in the appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis of RET Signaling
Objective: To confirm that this compound inhibits the phosphorylation of RET and its downstream signaling proteins in a dose-dependent manner.
Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of RET, ERK, and AKT, the inhibition of the signaling pathway can be visualized.[8]
Experimental Protocol: Western Blotting [8]
-
Cell Lysis:
-
Treat RET-dependent cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-RET, total RET, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Visually inspect the bands for a dose-dependent decrease in the phosphorylation of RET and downstream proteins.
-
For quantitative analysis, perform densitometry and normalize the phosphorylated protein signal to the total protein signal.
-
II. In Vivo Efficacy Assessment
In vivo studies are critical for evaluating the anti-tumor activity of this compound in a living organism.
Xenograft Models
Objective: To determine the in vivo anti-tumor efficacy of this compound.
Principle: Human cancer cells (cell-derived xenografts, CDX) or patient-derived tumor fragments (patient-derived xenografts, PDX) are implanted into immunocompromised mice. The effect of the inhibitor on tumor growth is then monitored.[9][10][11]
Data Presentation: Tumor growth inhibition (TGI) is a key endpoint.
| Xenograft Model | RET Alteration | Treatment | Dose (mg/kg) | TGI (%) |
| Ba/F3-KIF5B-RET | KIF5B-RET | This compound | Dose 1 | Result 1 |
| Dose 2 | Result 2 | |||
| Selpercatinib | 3 | 57.06 | ||
| TT (CDX) | RET C634W | This compound | Dose 1 | Result 1 |
| LUAD-PDX | KIF5B-RET | This compound | Dose 1 | Result 1 |
| Cabozantinib | 30 | ~100 |
Note: The table provides a template. Data for existing inhibitors is sourced from published studies for comparative purposes.[11][12]
Experimental Protocol: Xenograft Study
-
Model Establishment:
-
Subcutaneously implant RET-altered cancer cells (e.g., 5 x 10^6 cells) or PDX fragments into the flank of immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control inhibitor).
-
Administer the treatment via the appropriate route (e.g., oral gavage) and schedule (e.g., once or twice daily).
-
-
Efficacy Monitoring:
-
Measure tumor volume using calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for pRET).
-
III. Visualizing Pathways and Workflows
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the point of intervention for RET inhibitors.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Efficacy Measurement
This diagram outlines the general workflow for evaluating a novel RET inhibitor.
Caption: General experimental workflow for measuring RET inhibitor efficacy.
Conclusion
The systematic evaluation of a novel RET inhibitor like this compound, using the detailed protocols and methodologies outlined in these application notes, is essential for its preclinical development. By generating robust data on biochemical and cellular potency, impact on signaling pathways, and in vivo anti-tumor efficacy, researchers can build a comprehensive profile of the inhibitor's therapeutic potential. Furthermore, assessing the activity against known resistance mutations is critical for positioning a new inhibitor in the evolving landscape of RET-targeted therapies.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of RET-Specific Kinase Inhibitors in RET-Altered Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
- 10. RET inhibition in novel patient-derived models of RET fusion- positive lung adenocarcinoma reveals a role for MYC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]
Application Notes and Protocols for RET-IN-21 In Vivo Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical driver in the pathogenesis of various human cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas, due to activating mutations and chromosomal rearrangements. Selective RET inhibitors are a promising class of targeted therapies. This document provides detailed application notes and protocols for the in vivo experimental setup of a novel selective RET inhibitor, RET-IN-21. The methodologies outlined are based on established preclinical models and practices for evaluating potent and selective RET kinase inhibitors.
Constitutive activation of the RET kinase, through fusions or mutations, leads to the autophosphorylation of its kinase domain. This subsequently activates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are pivotal in promoting cell proliferation, survival, and differentiation.[1] this compound is a selective inhibitor designed to bind to the ATP-binding pocket of the RET kinase domain, thereby blocking its activity and abrogating these oncogenic signals.[1][2]
RET Signaling Pathway
The RET signaling pathway plays a crucial role in cell growth, differentiation, and survival.[2] Ligand-independent constitutive activation of this pathway due to genetic alterations is a key oncogenic event. This compound aims to inhibit this aberrant signaling.
In Vivo Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines a typical study to assess the efficacy of this compound in a subcutaneous xenograft model.
A. Cell Culture and Implantation:
-
Cell Lines: Select human cancer cell lines with known RET alterations (e.g., KIF5B-RET fusion, CCDC6-RET fusion, or RET M918T mutation).
-
Culture Conditions: Culture cells according to the supplier's recommendations (e.g., RPMI-1640 + 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[1]
-
Cell Harvesting: Harvest cells at 80-90% confluency using trypsin-EDTA and wash with sterile, serum-free media or PBS.[1]
-
Cell Viability: Ensure cell viability is greater than 95% using a Trypan Blue exclusion assay.[1]
-
Implantation: Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
B. Tumor Growth and Treatment:
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.[1]
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). Prepare fresh daily or as determined by stability studies. Sonication may be necessary for a homogenous suspension.[1]
-
Administration: Administer this compound orally via gavage once or twice daily (QD or BID) at a volume of 10 mL/kg body weight. The control group will receive the vehicle only.[1]
-
Monitoring: Record tumor volumes and body weights 2-3 times per week.[1]
Patient-Derived Xenograft (PDX) Model Protocol
PDX models often better recapitulate the heterogeneity of human tumors.
A. Model Establishment:
-
Tissue Acquisition: Obtain fresh tumor tissue from patients with RET-altered cancers under appropriate ethical guidelines.
-
Implantation: Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of highly immunodeficient mice (e.g., NSG mice).
-
Passaging: Once tumors are established, they can be serially passaged in subsequent cohorts of mice for expansion.
B. Efficacy Study:
-
Tumor Implantation: Implant tumor fragments from a passage of interest into the study cohort of mice.
-
Study Execution: Follow the same procedures for tumor monitoring, randomization, drug formulation, administration, and monitoring as described for the CDX models.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and structured tables for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in a KIF5B-RET CDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Start (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | QD, p.o. | 152 ± 25 | 1250 ± 180 | - | +2.5 |
| This compound (10 mg/kg) | QD, p.o. | 155 ± 28 | 450 ± 95 | 64 | -1.2 |
| This compound (30 mg/kg) | QD, p.o. | 149 ± 23 | 120 ± 45 | 90.4 | -3.5 |
| This compound (60 mg/kg) | QD, p.o. | 151 ± 26 | -25 ± 15 (regression) | >100 | -5.8 |
Table 2: Pharmacodynamic Analysis of RET Phosphorylation
| Treatment Group | Time Post-Dose (hours) | % Inhibition of p-RET (Y905) |
| Vehicle Control | 4 | 0 |
| This compound (30 mg/kg) | 4 | 85 ± 8 |
| This compound (30 mg/kg) | 24 | 55 ± 12 |
Pharmacodynamic (PD) Assessment
To confirm the mechanism of action of this compound in vivo, a PD study can be conducted.
-
Model: Use a CDX or PDX model with established tumors.
-
Dosing: Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
Tissue Collection: At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of mice and collect tumor tissue.
-
Analysis: Prepare tumor lysates and analyze the phosphorylation status of RET and downstream signaling proteins (e.g., p-ERK, p-AKT) by Western blot or ELISA. A significant reduction in p-RET levels in the this compound treated group compared to the vehicle control would confirm target engagement. For instance, a single 5 mg/kg dose of a similar RET inhibitor, TPX-0046, resulted in over 80% inhibition of RET phosphorylation.[3]
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RET-IN-21 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected effects of the RET inhibitor, RET-IN-21, in their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not seeing any effect of this compound in my cells?
A1: A lack of cellular response to a RET inhibitor like this compound can stem from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological model being used. It is crucial to systematically investigate each of these possibilities. Common reasons include the use of a cell line that does not have an active RET signaling pathway, incorrect inhibitor concentration, or problems with the inhibitor's stability or solubility.
Q2: How can I be sure my this compound is active?
A2: To confirm the activity of your RET inhibitor, it is advisable to first test it in a cell-free biochemical assay if possible.[1][2] However, a more direct method in a cellular context is to use a positive control cell line known to have a constitutively active RET pathway (e.g., a cell line with a known RET fusion or mutation). Additionally, performing a dose-response experiment can help determine if the inhibitor is active but at a different concentration than expected.
Q3: Is my cell line appropriate for this experiment?
A3: The choice of cell line is critical. A RET inhibitor will only be effective in cells where the RET signaling pathway is active and contributes to cell survival or proliferation.[3] It is essential to verify that your chosen cell line expresses a form of RET (wild-type, mutated, or as a fusion protein) and that the pathway is active, which can be confirmed by detecting phosphorylated RET (p-RET) via Western blot.[4]
Q4: Could the issue be with my experimental setup?
A4: Yes, various aspects of the experimental protocol can influence the outcome. High intracellular ATP concentrations can compete with ATP-competitive inhibitors, reducing their efficacy in cell-based assays compared to biochemical assays.[5] The inhibitor's stability in culture media and its cell permeability are also important factors.[6] Furthermore, the presence of efflux pumps like P-glycoprotein in your cells can actively remove the inhibitor, lowering its intracellular concentration.[5]
Troubleshooting Guide
If you are not observing the expected effect with this compound, follow this step-by-step guide to identify the potential cause.
Step 1: Verify Compound Integrity and Activity
-
Check Solubility and Stability: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in your cell culture medium. Visually inspect for any precipitation. Be aware that some compounds can degrade over time, especially with repeated freeze-thaw cycles.
-
Use a Positive Control: Test this compound on a cell line known to be sensitive to RET inhibition. This will help confirm that the compound is active.
-
Consider a Structurally Unrelated RET Inhibitor: If possible, use another known RET inhibitor with a different chemical scaffold to see if a similar lack of effect is observed.[7] This can help distinguish between a compound-specific issue and a more general problem with the experimental system.
Step 2: Optimize Experimental Conditions
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the optimal inhibitory concentration (IC50) for your specific cell line.
-
Vary Incubation Time: The effect of the inhibitor may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 24, 48, 72 hours) to identify the optimal treatment duration.
-
Check for Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to and sequester small molecule inhibitors, reducing their effective concentration. Consider reducing the serum percentage during treatment, if compatible with your cell line's health.
Step 3: Validate the Cell Model
-
Confirm RET Expression and Activation: Use Western blotting to confirm that your cell line expresses the RET protein and, crucially, that it is phosphorylated (activated).[4] If there is no detectable p-RET, the pathway is likely not active, and a RET inhibitor will have no target to inhibit.
-
Cell Line Authentication: Ensure your cell line is what you believe it to be. Cell line misidentification and cross-contamination are common issues in research.
-
Consider Acquired Resistance: If you are working with a cell line that was previously sensitive to RET inhibition, it may have developed resistance mechanisms.[8][9] These can include secondary mutations in the RET gene or upregulation of bypass signaling pathways.[8]
Step 4: Assess Target Engagement and Downstream Signaling
-
Directly Measure RET Inhibition: The most direct way to confirm that this compound is working as intended is to measure the phosphorylation of RET itself. Treat your cells with the inhibitor and perform a Western blot for p-RET. A successful inhibitor should reduce the levels of p-RET.[4]
-
Analyze Downstream Pathways: If RET is successfully inhibited, the phosphorylation of its downstream effectors, such as AKT and ERK, should also decrease.[4] Analyzing these pathways can provide further evidence of on-target activity.
Data Presentation
Table 1: Recommended Concentration Ranges for a Generic RET Inhibitor (e.g., this compound)
| Assay Type | Starting Concentration Range | Notes |
| Initial Dose-Response | 0.01 µM - 10 µM | A broad range is recommended for initial screening. |
| Target Engagement (p-RET) | 0.1 µM - 5 µM | Effects on phosphorylation can often be seen at lower concentrations and shorter time points. |
| Cell Viability | 0.05 µM - 20 µM | Cytotoxic or anti-proliferative effects may require higher concentrations and longer incubation times. |
Table 2: Troubleshooting Summary for Ineffective RET Inhibitor
| Potential Issue | Suggested Action | Expected Outcome |
| Compound Inactivity | Test on a positive control cell line. | The inhibitor shows activity in the control line. |
| Incorrect Concentration | Perform a wide dose-response curve. | An IC50 value is determined. |
| Inappropriate Cell Line | Verify RET expression and phosphorylation (p-RET). | p-RET is detected in untreated cells. |
| Sub-optimal Incubation Time | Conduct a time-course experiment. | The optimal treatment duration is identified. |
| Target Not Engaged | Measure p-RET levels after treatment. | A decrease in p-RET is observed. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-RET (p-RET)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 2 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and Gel Electrophoresis: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run at a constant voltage.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-RET (e.g., p-RET Tyr905) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-RET signal, the membrane can be stripped and re-probed with an antibody for total RET.[4]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: The RET signaling pathway and the inhibitory action of this compound.
Caption: A stepwise experimental workflow for troubleshooting RET inhibitor efficacy.
Caption: A logical diagram for troubleshooting the lack of effect of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. lindushealth.com [lindushealth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. STK33 kinase inhibitor BRD-8899 has no effect on KRAS-dependent cancer cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 9. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: RET-IN-21
Welcome to the technical support center for RET-IN-21, a potent RET inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: For creating stock solutions, it is recommended to use anhydrous dimethyl sulfoxide (DMSO).[1] For aqueous working solutions, further dilution in cell culture medium or a buffered saline solution is advised. Due to the limited aqueous solubility of many kinase inhibitors, it is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced effects and precipitation.[1]
Q2: What are the optimal storage conditions for this compound?
A2:
-
Lyophilized Powder: Store at -20°C for long-term storage. The powder may be sensitive to moisture and light; therefore, it should be stored in a tightly sealed vial, protected from light.
-
DMSO Stock Solution: Aliquot and store at -80°C for long-term stability. To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[1]
Q3: My this compound solution appears to have a precipitate. What should I do?
A3: If a precipitate is observed in your stock solution, you can try warming the solution to 37°C for 2 to 5 minutes to aid dissolution.[2] When preparing working solutions for cell culture, ensure the medium is pre-warmed before adding the reconstituted compound.[2] If precipitation persists, it may be due to the compound's low solubility in the chosen solvent or buffer. Consider preparing a fresh, lower concentration solution.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of similar small molecules in DMSO are generally stable for up to 6 months when stored at -80°C.[1][2] However, stability in aqueous solutions is significantly lower. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment. The stability of retinoids, a class of compounds with structural similarities, is known to be compromised by exposure to light, oxygen, and elevated temperatures.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Incomplete dissolution or supersaturation. | Gently warm the solution to 37°C and vortex. If the precipitate remains, centrifuge the vial and use the supernatant, taking into account the potential for a lower effective concentration. For future preparations, ensure the solvent is anhydrous and the compound is fully dissolved before storage. |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. The final concentration may be too high for the aqueous environment. | Decrease the final concentration of this compound in the working solution. Ensure the final DMSO concentration is kept to a minimum (<0.5%). Prepare the dilution immediately before use. |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Protect all solutions from light. |
Quantitative Solubility Data
The following table summarizes the solubility of compounds with similar characteristics to this compound in various solvents. This data is intended to serve as a general guideline.
| Compound Family | Solvent | Solubility | Reference |
| Retinoic Acid | DMSO | 100 mM | [2] |
| 95% Ethanol | 9 mM | [2] | |
| Water | Practically insoluble | [4] | |
| Ret-IN-8 | DMSO | 10-50 mM (recommended stock concentration) | [1] |
| Isotretinoin | DMSO | 1.02 × 10⁻¹ mole fraction at 318.2 K | [5][6] |
| Water | 3.14 × 10⁻⁷ mole fraction at 298.2 K | [5][6] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Pre-weighing Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, gently warm the solution at 37°C for 2-5 minutes.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.[1]
Visualizations
Caption: Workflow for assessing the solubility of this compound.
Caption: Inhibition of the RET signaling pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. store.reprocell.com [store.reprocell.com]
- 3. researchgate.net [researchgate.net]
- 4. Retinoic acid CAS#: 302-79-4 [m.chemicalbook.com]
- 5. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: RET-IN-21
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of RET-IN-21. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: While this compound is a highly selective RET kinase inhibitor, it may exhibit off-target activities, particularly at higher concentrations. First-generation multi-kinase inhibitors (MKIs) with RET activity were known to have significant off-target effects, leading to dose-limiting toxicities.[1][2][3] Second-generation inhibitors like this compound have been designed to be more selective by targeting specific features of the RET active site.[1] However, like many kinase inhibitors, complete specificity is challenging to achieve. Off-target effects can arise from the inhibition of other kinases or cellular components. For instance, some multi-kinase inhibitors with RET activity also inhibit VEGFR2, MET, and AXL, which can lead to side effects such as hypertension and gastrointestinal issues.[3][4] While this compound is more selective, it is crucial to monitor for unexpected phenotypes in your experimental systems.
Q2: How does the selectivity of this compound compare to other RET inhibitors?
A2: this compound belongs to a class of highly selective RET inhibitors. Unlike multi-kinase inhibitors such as vandetanib and cabozantinib, which have broader kinase inhibition profiles, this compound is designed to specifically target the RET kinase.[2][3] This improved selectivity is achieved by exploiting unique structural features of the RET kinase domain.[1] However, it's important to note that even highly selective inhibitors can have off-target effects, and the precise selectivity profile can vary between different selective RET inhibitors.
Q3: What are the potential functional consequences of this compound off-target effects in my experiments?
A3: Off-target effects of this compound could lead to misinterpretation of experimental results. For example, if this compound inhibits other kinases involved in cell proliferation or survival pathways, an observed anti-cancer effect might be incorrectly attributed solely to RET inhibition.[5] GDNF-RET signaling is also important for the maintenance of mature nerve lineages and kidney development, so prolonged inhibition could have unintended consequences on these systems.[5] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q4: Are there known resistance mechanisms to this compound that involve off-target pathways?
A4: While resistance to selective RET inhibitors can occur through on-target mutations in the RET kinase domain, off-target mechanisms are also a possibility.[1] Bypass signaling, where other signaling pathways are activated to compensate for RET inhibition, is a common resistance mechanism for targeted therapies. For example, activation of alternative receptor tyrosine kinases (RTKs) could potentially confer resistance to this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity or Reduced Viability in RET-negative cell lines | The observed effect may be due to inhibition of other essential kinases by this compound. | 1. Confirm the absence of RET expression and signaling in your cell line. 2. Perform a dose-response curve to determine if the toxicity is concentration-dependent. 3. Use a structurally distinct RET inhibitor as a control to see if the effect is class-specific or compound-specific. 4. Consider a kinase panel screening to identify potential off-target kinases inhibited by this compound at the effective concentration. |
| Phenotype is not rescued by ectopic RET expression | The phenotype might be independent of RET inhibition and caused by an off-target effect. | 1. Validate that the ectopic RET is functional and signals appropriately. 2. Use a different selective RET inhibitor to see if the phenotype persists. 3. Investigate alternative signaling pathways that might be affected by this compound. |
| Inconsistent results between in vitro and in vivo models | Off-target effects may be more pronounced in vivo due to complex physiological interactions and metabolism. The tumor microenvironment can also play a role.[5] | 1. Carefully assess the pharmacokinetic and pharmacodynamic properties of this compound in your in vivo model. 2. Analyze non-tumor tissues for any signs of toxicity or unexpected biological changes. 3. Consider that GFLs released by the tumor microenvironment can promote autocrine activation of RET.[5] |
| Development of resistance to this compound without detectable RET mutations | Resistance may be driven by the activation of bypass signaling pathways. | 1. Perform phosphoproteomic or transcriptomic analysis to identify upregulated signaling pathways in resistant cells. 2. Investigate the role of other RTKs in conferring resistance. 3. Test combination therapies that co-target RET and the identified bypass pathway. |
Experimental Protocols
Kinase Selectivity Profiling
To assess the off-target effects of this compound, a comprehensive kinase selectivity profiling assay is recommended.
-
Principle: This assay measures the inhibitory activity of this compound against a large panel of purified kinases.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercial kinase profiling service or an in-house platform that offers a broad panel of kinases (e.g., >300 kinases).
-
The assay is typically performed as a radiometric or fluorescence-based assay that measures the phosphorylation of a substrate by each kinase in the presence and absence of this compound.
-
Run the assay at a fixed concentration of this compound (e.g., 1 µM) to get a broad overview of off-targets.
-
For any identified off-target hits, perform a dose-response curve to determine the IC50 value.
-
Data Analysis: The results are typically expressed as the percentage of inhibition at a given concentration or as IC50 values. A lower IC50 value indicates a more potent inhibition. The selectivity score can be calculated by dividing the number of inhibited kinases by the total number of kinases tested.[6]
-
Cellular Target Engagement Assay
To confirm that this compound engages its intended target (RET) and to identify off-targets in a cellular context.
-
Principle: This assay measures the binding of an inhibitor to its target kinase within intact cells. NanoBRET (Bioluminescence Resonance Energy Transfer) is a common technology used for this purpose.[7]
-
Methodology:
-
Cells expressing a NanoLuc-tagged version of the kinase of interest are used.
-
A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells.
-
In the absence of a competing inhibitor, the tracer binds to the kinase, bringing the NanoLuc and the fluorophore in close proximity and generating a BRET signal.
-
When this compound is added, it competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 value for target engagement in living cells. This can be performed for RET and a panel of potential off-target kinases.
-
Visualizations
Caption: RET Signaling Pathway and Inhibition by this compound
References
- 1. Structural and dynamic determinants for highly selective RET kinase inhibition reveal cryptic druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting rearranged during transfection (RET) in Cancer: A perspective on small molecule inhibitors and their clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing RET-IN-21 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of RET-IN-21, a selective inhibitor of the RET receptor tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor targeting the Rearranged during Transfection (RET) receptor tyrosine kinase. The RET gene plays a critical role in cell growth, differentiation, and survival.[1] Oncogenic alterations, such as point mutations or gene fusions, can lead to constitutive activation of the RET kinase, driving tumor growth.[2][3] this compound functions by competitively binding to the ATP-binding pocket of the RET kinase domain, which inhibits its autophosphorylation and blocks downstream signaling pathways, primarily the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1][4]
Q2: What are the potential off-target kinases for this compound?
A2: While designed for high selectivity, this compound may exhibit inhibitory activity against other kinases at higher concentrations. Potential off-targets can include structurally related kinases such as VEGFR2 and SRC.[5] It is essential to experimentally determine the off-target profile in your specific system, as this can lead to unintended biological effects.[5][6]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specific RET alteration being studied. A broad dose-response curve is recommended as a starting point. Based on typical selective RET inhibitors, a range from 0.1 nM to 10 µM is a reasonable starting point for determining the IC50 value in your cellular model.[4]
Q4: My cells show significant toxicity at concentrations that effectively inhibit RET phosphorylation. What is the likely cause?
A4: This phenomenon is often attributable to off-target effects.[5] If this compound is inhibiting other essential kinases, such as VEGFR2, it can lead to toxicity that is independent of RET inhibition.[5] To confirm this, it is crucial to perform a dose-response analysis and correlate the IC50 for cell viability with the IC50 for RET phosphorylation inhibition. A significant divergence between these values suggests potential off-target toxicity.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: The most effective strategy to minimize off-target effects is to use the lowest possible concentration of this compound that still achieves the desired level of on-target RET inhibition.[5] This "therapeutic window" can be identified by carefully titrating the compound and simultaneously measuring the inhibition of phosphorylated RET (p-RET) and the phosphorylation of key off-target kinases.
Q6: I have confirmed RET inhibition via Western Blot, but I do not observe the expected downstream phenotype (e.g., apoptosis, decreased proliferation). Why?
A6: This could be due to several factors:
-
Compensatory Signaling: Cells can adapt to the inhibition of one pathway by upregulating another survival pathway.[5] Investigating other signaling nodes like p-AKT, p-STAT3, or other receptor tyrosine kinases may reveal a compensatory mechanism.
-
Intrinsic Resistance: The specific cell line may harbor additional mutations or intrinsic mechanisms that make the phenotype less dependent on RET signaling alone.
-
Experimental Timeline: The phenotypic effect may require a longer incubation time with the inhibitor to manifest.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the primary RET target and a panel of representative off-target kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. RET (Fold) | Potential Implication of Off-Target Inhibition |
| RET | 1.5 | - | On-Target |
| VEGFR2 | 75 | 50x | Anti-angiogenic effects, potential toxicity |
| SRC | 150 | 100x | Impacts on cell motility and survival pathways |
| KIT | 250 | 167x | Overlap with other tyrosine kinase signaling |
| EGFR | >1000 | >667x | High selectivity against EGFR |
Data is representative and should be confirmed in your specific experimental system.
Diagrams
Caption: RET Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for Common this compound Issues.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cells with RET alterations.
Materials:
-
RET-altered cancer cell line (e.g., TT, LC-2/ad)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium. Incubate overnight (37°C, 5% CO2).[4]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 10 µM. Remember to include a DMSO vehicle control. The final DMSO concentration should not exceed 0.5%.[7]
-
Treatment: Add 10 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Western Blot for RET Pathway Inhibition
This protocol verifies the on-target activity of this compound by measuring the phosphorylation status of RET and its downstream effectors.
Materials:
-
RET-altered cells treated with various concentrations of this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total-RET, anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for a specified time (e.g., 2-4 hours), wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of inhibition.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: RET-IN-21 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with RET-IN-21 and performing Western blot analysis of the RET protein.
Troubleshooting Guides
This section addresses common issues encountered during RET western blotting in a question-and-answer format.
Issue 1: Weak or No Signal
Question: I am not seeing any bands for RET or phosphorylated RET (p-RET) on my western blot. What could be the cause?
Answer: A weak or absent signal can stem from several factors throughout the western blot workflow. Consider the following potential causes and solutions:
-
Inefficient Protein Transfer:
-
Cause: Proteins, especially high molecular weight proteins like RET, may not have transferred efficiently from the gel to the membrane. Small proteins might have transferred through the membrane.[1][2]
-
Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer.[2][3] For large proteins, you can increase the transfer time or use a transfer buffer optimized for high molecular weight proteins. For small proteins, using a second membrane can help capture any protein that passes through the first.[1][2] Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[4]
-
-
Antibody Issues:
-
Cause: The primary antibody may have low activity, or the primary and secondary antibodies may be incompatible.[5] The antibody concentration might also be too low.
-
Solution: Use fresh primary and secondary antibodies and ensure the secondary antibody is specific to the host species of the primary antibody.[5][6] Optimize the antibody concentration by performing a titration.[7] A dot blot can be performed to confirm antibody activity.
-
-
Insufficient Protein:
-
Cause: The amount of target protein in the cell lysate may be too low for detection.[2]
-
Solution: Increase the total amount of protein loaded onto the gel.[8] If RET expression is low in your cell model, consider using immunoprecipitation (IP) to enrich the protein before loading.[2] For nuclear proteins, preparing nuclear extracts can enrich the target.[9]
-
-
Inactive Detection Reagent:
Issue 2: High Background
Question: My western blot has a high background, which is obscuring the specific bands. How can I reduce it?
Answer: High background can be caused by several factors, primarily related to non-specific antibody binding.[10]
-
Inadequate Blocking:
-
Cause: Insufficient blocking of the membrane allows for non-specific antibody binding.[9]
-
Solution: Increase the blocking time (e.g., 1.5-2 hours at room temperature or overnight at 4°C) or try a different blocking agent.[9] For phospho-antibodies, 5% Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk.[11]
-
-
Antibody Concentration Too High:
-
Insufficient Washing:
Issue 3: Non-Specific Bands
Question: I see multiple bands on my blot in addition to the expected RET band. What is causing this?
Answer: The presence of non-specific bands can be due to several reasons:
-
Antibody Specificity:
-
Cause: The primary antibody may be cross-reacting with other proteins in the lysate.[7]
-
Solution: Use a highly specific monoclonal antibody, such as the Ret (C31B4) Rabbit mAb, which is known to detect endogenous levels of total Ret protein without cross-reacting with other related proteins.[12] Run a negative control, such as a cell lysate from a cell line known not to express RET, to confirm antibody specificity.[2]
-
-
Protein Degradation:
-
Protein Isoforms or Modifications:
-
Cause: RET can exist in different isoforms or have post-translational modifications that affect its migration on the gel.[11]
-
Solution: Consult literature or databases like UniProt to check for known isoforms or modifications of the RET protein.
-
Issue 4: Incorrect Band Size
Question: The band I am detecting is not at the expected molecular weight for RET. Why is this happening?
Answer: The wild-type RET protein typically appears as two bands at approximately 150 kDa and 170 kDa under reducing conditions.[15] RET fusion proteins, such as RET/PTC1, will appear at a lower molecular weight (e.g., 60 kDa).[16]
-
Aberrant Migration:
-
Cause: Glycosylation can cause proteins to appear larger than their predicted molecular weight.[3] Under non-reducing conditions, dimeric forms of RET may be observed at around 300 kDa.[15]
-
Solution: Ensure your samples are prepared under reducing conditions by adding β-mercaptoethanol or DTT to your loading buffer and boiling the samples before loading.[13][15]
-
-
RET Fusion Proteins:
-
Cause: In certain cancer cell lines, RET may be present as a fusion protein due to chromosomal rearrangements, resulting in a lower molecular weight.[16]
-
Solution: Be aware of the genetic background of your cell line. For example, the TPC1 cell line harbors a RET/PTC1 rearrangement and will show a band at around 60 kDa.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a this compound western blot experiment?
A1: The general workflow involves treating cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring proteins to a membrane, incubating with primary and secondary antibodies, and detecting the signal.
Caption: Workflow for this compound Western Blot Analysis.
Q2: How should I prepare cell lysates to preserve protein phosphorylation?
A2: Proper cell lysis is crucial for preserving the phosphorylation state of proteins like RET.[14] All steps should be performed on ice or at 4°C.[14] Use a lysis buffer containing phosphatase and protease inhibitors.[1][13] After lysing the cells, centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris, and collect the supernatant.[14]
Q3: How do I normalize my western blot results for phosphorylated RET?
A3: To normalize the phosphorylated RET (p-RET) signal, you should probe for total RET protein on the same membrane.[14] After detecting the p-RET signal, the membrane can be stripped and then re-probed with an antibody against total RET.[14] This allows you to calculate the ratio of p-RET to total RET.
Q4: What is the RET signaling pathway inhibited by this compound?
A4: The RET receptor tyrosine kinase, when activated, triggers several downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[14] RET inhibitors like this compound block the kinase activity of RET, thereby inhibiting these downstream signals.
Caption: RET Signaling Pathway and Inhibition by this compound.
Data and Protocols
Recommended Reagent Concentrations
The following table provides recommended starting concentrations for key reagents. Optimization may be required for specific experimental setups.[14]
| Reagent | Recommended Concentration/Dilution | Notes |
| Primary Antibodies | ||
| p-RET (e.g., Tyr905) | 1:1000 | Incubate overnight at 4°C. |
| Total RET | 1:1000 | Incubate overnight at 4°C.[14] |
| Loading Control (e.g., GAPDH) | 1:1000 - 1:10,000 | Incubate for 1 hour at room temperature. |
| Secondary Antibody | ||
| HRP-conjugated Anti-Rabbit | 1:2000 - 1:20,000 | Incubate for 1 hour at room temperature.[13] |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST | Use BSA for phospho-antibodies.[11] |
| Wash Buffer | TBST (TBS with 0.1% Tween-20) | Use for all wash steps. |
Experimental Protocol: Western Blot for p-RET
This protocol details the steps for treating cells with a RET inhibitor, preparing lysates, and performing a western blot to detect p-RET.[14]
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.[15]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Include a vehicle-only control (DMSO).[14]
-
Incubate the cells for the desired time (e.g., 2 hours) at 37°C.[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[13]
-
Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.[13]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[13][14]
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by adding SDS sample buffer and boiling for 5-10 minutes.[13]
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[4] Confirm transfer with Ponceau S staining.[2]
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][14]
-
Incubate the membrane with the primary antibody against p-RET (diluted in blocking buffer) overnight at 4°C.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11][14]
-
Wash the membrane three times for 10 minutes each with TBST.[11]
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[14]
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total RET:
-
After detecting p-RET, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[14]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again and proceed with incubation with the total RET primary antibody, followed by the secondary antibody and detection steps as described above.[14]
-
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. bosterbio.com [bosterbio.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. rwdstco.com [rwdstco.com]
- 6. assaygenie.com [assaygenie.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 11. ptglab.com [ptglab.com]
- 12. Ret (C31B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
RET-IN-21 stability issues in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and handling of RET-IN-21, a selective RETV804M inhibitor. Given the limited public data on this compound's specific stability profile, this guide incorporates established best practices for handling small molecule kinase inhibitors to address common challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of the RETV804M mutant kinase, with a reported IC50 of 0.02 μM. It shows selectivity over wild-type RET and the KDR kinase. Its CAS number is 2414373-42-3.[1]
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for kinase inhibitors. For consistency, prepare stock solutions at a concentration of 10-50 mM.
Q3: What are the optimal storage conditions for this compound?
Proper storage is critical to prevent degradation.
-
Solid Compound: Store the lyophilized powder at -20°C for long-term storage.
-
Stock Solutions: Aliquot the high-concentration stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.[2][3]
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous experimental buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue for many small molecule inhibitors and indicates that the compound's solubility limit has been exceeded.[2][4] Here are several strategies to address this:
-
Lower the Final Concentration: This is the most direct way to avoid precipitation.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer can help maintain the inhibitor in solution.[2]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) may improve solubility.
-
Sonication: Brief sonication after dilution can help break up small precipitates and re-dissolve the compound.[2]
-
Modify Buffer pH: If the inhibitor's solubility is pH-dependent, adjusting the pH of the aqueous buffer might increase its solubility.[4]
Q5: What are the signs of this compound degradation and how can I check for it?
Degradation can manifest in several ways:
-
Physical Changes: A change in the color or clarity (e.g., cloudiness, precipitation) of a solution can indicate instability.[2][5]
-
Chemical Changes: A loss of potency or inconsistent results in your biological assays are strong indicators of degradation.[2][3] Analytically, the appearance of new peaks in an HPLC or LC-MS/MS chromatogram can confirm chemical degradation.
To assess stability, you can incubate this compound in your experimental media for the duration of your experiment, collecting and analyzing aliquots at different time points via HPLC or LC-MS/MS to quantify the concentration of the parent compound.[3]
Troubleshooting Guide
This guide provides solutions to common issues you may encounter when working with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Precipitation upon thawing of frozen stock solution | The compound's solubility in the solvent may be reduced at lower temperatures, or the concentration may be too high. | Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use. Consider storing stock solutions at a slightly lower concentration.[5] |
| Inconsistent or no biological effect of the inhibitor | The compound may be degrading in the cell culture media over the course of the experiment. The effective concentration might be lower than intended due to poor solubility or binding to media components. | Perform a stability study in your specific media. Consider refreshing the media with a fresh inhibitor for long-term experiments. Perform a dose-response experiment to determine the optimal concentration.[3] |
| Solution has changed color | This often indicates chemical degradation or oxidation of the compound, potentially triggered by exposure to light or air. | Prepare fresh solutions. Protect stock solutions and working dilutions from light by using amber vials or wrapping them in foil. Purge the headspace of storage vials with an inert gas like argon or nitrogen before sealing.[5] |
| Loss of inhibitor potency over time in a biological assay | The compound is degrading in the working solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the concentration at which this compound precipitates out of an aqueous solution when diluted from a DMSO stock.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring light scattering (nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the stock solution in DMSO.
-
Add a small, fixed volume of each dilution to the wells of a 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (typically <1%).
-
Include buffer-only controls.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer.
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.[2]
Protocol 2: Stability Assessment using HPLC
This protocol assesses the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture media
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a working solution of this compound in your experimental buffer or media at the desired concentration.
-
Immediately take a sample for analysis (Time 0).
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
Data Analysis: Plot the concentration of this compound as a function of time. A decrease in concentration indicates degradation. The appearance of new peaks in the chromatogram can be further analyzed to identify degradation products.
Visualizations
Caption: RET kinase signaling pathway and the impact of this compound instability.
Caption: Troubleshooting workflow for this compound stability and solubility issues.
References
Technical Support Center: A-Kinase Inhibitors
Troubleshooting Guides and FAQs for a Selective RET Inhibitor
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of a selective RET (Rearranged during Transfection) kinase inhibitor, hereafter referred to as "RET-inhibitor-X," in cell culture experiments. This guide addresses common challenges such as unexpected cytotoxicity and experimental variability to help ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for RET-inhibitor-X?
A1: RET-inhibitor-X is a potent and highly selective ATP-competitive inhibitor of the RET receptor tyrosine kinase.[1] By binding to the ATP-binding pocket of the RET kinase domain, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in RET-driven cancers.[1]
Q2: What are the common causes of unexpected cytotoxicity with RET-inhibitor-X in cell culture?
A2: Unexpected cytotoxicity can stem from several factors:
-
High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[2]
-
Solvent Toxicity: The solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at concentrations as low as 0.1-0.5%.[2][3]
-
Off-Target Effects: Although designed for selectivity, at higher concentrations, the inhibitor may affect other kinases or cellular pathways essential for cell survival.[3]
-
Compound Instability: Degradation of the inhibitor in culture media can sometimes produce toxic byproducts.[3]
Q3: How can I determine the optimal, non-toxic concentration of RET-inhibitor-X for my experiments?
A3: The ideal concentration should be empirically determined for each cell line. A dose-response experiment is recommended to identify the lowest effective concentration that achieves significant inhibition of RET signaling without causing widespread, non-specific cell death.[2] This typically involves treating cells with a range of inhibitor concentrations and assessing both target inhibition (e.g., via Western blot for phosphorylated RET) and cell viability (e.g., using an MTT or MTS assay).
Q4: What should I do if I observe inconsistent results or a lack of effect with RET-inhibitor-X?
A4: Inconsistent results can be due to several factors:
-
Inhibitor Instability: Ensure the inhibitor stock solution is properly stored (typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles) and that working solutions are freshly prepared.[4]
-
Incorrect Concentration: Verify the calculations for your dilutions.
-
Cell Permeability: Confirm that the inhibitor is cell-permeable.[2]
-
Timing of Addition: The timing of inhibitor addition relative to any stimulus can be critical.[2]
Q5: How can I distinguish between on-target and off-target effects of RET-inhibitor-X?
A5: Differentiating on-target from off-target effects is crucial. Consider the following approaches:
-
Use a Structurally Unrelated Inhibitor: Employing a different selective RET inhibitor with a distinct chemical structure can help confirm that the observed phenotype is due to RET inhibition.[3]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of RET should reverse the phenotypic effects, indicating an on-target mechanism.[3]
-
Use Control Cell Lines: Include cell lines that do not have the specific RET alteration or express low levels of RET as negative controls.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of unexpected cell death | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, lowest effective concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[2] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[2][3] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition. | |
| Off-target effects. | Use the lowest effective concentration. Compare results with another selective RET inhibitor or use a control cell line lacking the RET-driven phenotype.[3] | |
| Inconsistent results or lack of RET inhibition | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Confirm its biochemical activity in a cell-free assay if possible.[2] |
| Inhibitor is not cell-permeable. | Verify from the literature or manufacturer's data that the inhibitor can penetrate the cell membrane. | |
| Incorrect timing of inhibitor addition. | Optimize the timing of inhibitor treatment relative to the experimental stimulus (e.g., growth factor addition).[2] | |
| Inhibitor concentration is too low. | Increase the inhibitor concentration based on dose-response experiments.[2] | |
| Precipitation of the inhibitor in culture medium | Poor solubility. | Ensure the final concentration of the inhibitor does not exceed its solubility in the culture medium. Prepare fresh dilutions from a concentrated stock just before use. |
| Interaction with media components. | Test the inhibitor's stability in your specific cell culture medium over the time course of your experiment. |
Data Presentation
In Vitro Activity of a Representative Selective RET Inhibitor
| Assay Type | Target / Cell Line | Parameter | Example Value (nM) | Notes |
| Biochemical Assays | Wild-Type RET | IC50 | 1.5 | Measures direct inhibition of the recombinant enzyme. |
| RET V804M Mutant | IC50 | 5.0 | Assesses activity against a common resistance mutation. | |
| RET M918T Mutant | IC50 | 0.9 | Evaluates potency against a common activating mutation. | |
| Kinase Selectivity Panel | VEGFR2 | IC50 | >10,000 | Determines selectivity against other kinases to predict potential off-target effects. |
| Cell-Based Assays | TT (RET M918T) | IC50 | 12.5 | Measures inhibition of proliferation in a RET-mutant thyroid cancer cell line. |
| LC-2/ad (CCDC6-RET) | IC50 | 15.0 | Measures inhibition of proliferation in a RET-fusion lung cancer cell line. | |
| HEK293 (Control) | IC50 | >10,000 | Assesses non-specific cytotoxicity in a control cell line. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol is designed to determine the concentration-dependent effect of RET-inhibitor-X on the viability of cancer cells.
Materials:
-
RET-altered cancer cell line (e.g., TT, LC-2/ad)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of RET-inhibitor-X in DMSO. Perform serial dilutions in cell culture medium to obtain a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Add the diluted inhibitor to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours (or a desired time point) at 37°C.
-
Viability Measurement: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Target Engagement
This protocol is used to confirm the inhibitory effect of RET-inhibitor-X on RET phosphorylation and downstream signaling pathways.
Materials:
-
RET-altered cancer cell line
-
6-well cell culture plates
-
RET-inhibitor-X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-RET, anti-total RET, anti-p-ERK, anti-total ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with RET-inhibitor-X at various concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: Canonical RET Signaling Pathway and Inhibition by RET-inhibitor-X.
Caption: Workflow for In Vitro Cell Viability Assay.
Caption: Decision Tree for Troubleshooting High Cell Toxicity.
References
Technical Support Center: RET-IN-21 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of RET-IN-21, a novel small molecule inhibitor of the RET receptor tyrosine kinase.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound in a question-and-answer format.
Q1: I am observing low bioavailability and sub-optimal tumor growth inhibition in my mouse xenograft model after oral administration of this compound. What are the potential causes and how can I troubleshoot this?
A1: Low oral bioavailability is a common challenge for many small molecule kinase inhibitors, which are often hydrophobic and exhibit poor aqueous solubility.[1][2] The issue likely stems from poor dissolution in the gastrointestinal tract or significant first-pass metabolism.
Troubleshooting Steps:
-
Confirm Compound Stability and Purity: Ensure the batch of this compound you are using is stable and of high purity. Degradation can lead to reduced efficacy.
-
Optimize Formulation: The formulation of this compound is critical for its absorption. Consider the following formulation strategies to improve solubility and dissolution:
-
Co-solvents: Systems using a mixture of solvents such as DMSO, PEG400, and Tween 80 can improve the solubility of hydrophobic compounds.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral absorption of poorly water-soluble drugs by improving their solubilization in the GI tract.[3]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate.[4]
-
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile and identify the cause of low exposure.
-
Alternative Route of Administration: If oral delivery remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism.
Q2: My this compound formulation appears cloudy or contains visible precipitate upon preparation or during administration. What should I do?
A2: Precipitation of the compound from the dosing vehicle is a clear indication of poor solubility and will lead to inaccurate dosing and low bioavailability.
Troubleshooting Steps:
-
Re-evaluate the Vehicle: The chosen vehicle may not be suitable for the desired concentration of this compound. It is crucial to determine the kinetic solubility of this compound in various vehicles.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly improve its solubility.[1]
-
Sonication and Warming: Gentle warming and sonication can help to dissolve the compound, but care must be taken to ensure that this compound is not heat-labile.[1]
-
Prepare Fresh Formulations: Formulations of poorly soluble compounds can be unstable. Prepare the dosing solution fresh before each administration and do not store it for extended periods unless stability has been confirmed.
Q3: I am observing signs of toxicity (e.g., weight loss, lethargy) in my animal models at doses where I am not seeing significant anti-tumor efficacy. How can I address this?
A3: This scenario suggests a narrow therapeutic window for this compound, where the toxic dose is close to the efficacious dose.
Troubleshooting Steps:
-
Maximum Tolerated Dose (MTD) Study: If not already performed, a well-designed MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.
-
Investigate Off-Target Effects: The observed toxicity could be due to off-target kinase inhibition.[5] Consider performing a kinome screen to identify other kinases that are inhibited by this compound.
-
Refine the Dosing Schedule: Instead of a high daily dose, consider a lower dose administered more frequently, or an intermittent dosing schedule. This can help to maintain therapeutic drug levels while minimizing peak concentration-related toxicity.
-
Combination Therapy: Combining a lower, better-tolerated dose of this compound with another therapeutic agent could enhance anti-tumor efficacy without increasing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the RET receptor tyrosine kinase. In many cancers, aberrant activation of the RET signaling pathway, through mutations or gene fusions, leads to uncontrolled cell proliferation and survival.[6][7] this compound is designed to bind to the ATP-binding pocket of the RET kinase domain, preventing its phosphorylation and the activation of downstream signaling pathways such as the RAS/MAPK and PI3K-AKT pathways.[8][9]
Q2: What are the common challenges with the in vivo delivery of small molecule kinase inhibitors like this compound?
A2: The primary challenge with many small molecule kinase inhibitors is their low aqueous solubility, which can lead to poor oral bioavailability.[2] Additionally, some kinase inhibitors can be substrates for efflux transporters like P-glycoprotein in the gut wall and at the blood-brain barrier, further limiting their absorption and distribution.[10][11] Off-target effects and the development of drug resistance are also significant challenges in the long-term application of these therapies.[12]
Q3: What are some recommended formulation strategies for poorly soluble compounds like this compound for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds:
-
Aqueous Solutions: For compounds with sufficient solubility, simple aqueous solutions with pH adjustment or the use of cyclodextrins can be effective.
-
Suspensions: Micronized drug particles can be suspended in a vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).
-
Lipid-Based Formulations: These include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS), which can improve absorption by presenting the drug in a solubilized state.[3][4]
Q4: How can I assess the target engagement of this compound in my in vivo model?
A4: To confirm that this compound is inhibiting its intended target in vivo, you can perform a pharmacodynamic (PD) study. This typically involves collecting tumor tissue at various time points after drug administration and analyzing the phosphorylation status of RET and its downstream effectors (e.g., ERK, AKT) by Western blotting or immunohistochemistry. A significant reduction in the levels of phosphorylated RET (p-RET) would indicate target engagement.
Data Presentation
Table 1: Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Solubility (mg/mL) | Appearance |
| Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| 5% DMSO / 95% Saline | 0.5 | Clear Solution |
| 10% DMSO / 40% PEG400 / 50% Water | 5 | Clear Solution |
| 20% Captisol® in Water | 2 | Clear Solution |
| 0.5% CMC / 0.1% Tween 80 in Water | >10 (as suspension) | Homogeneous Suspension |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice (10 mg/kg, Oral Gavage)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Suspension in 0.5% CMC | 150 ± 35 | 4 | 980 ± 210 | 15 |
| Solution in 10% DMSO / 40% PEG400 | 450 ± 90 | 2 | 2950 ± 540 | 45 |
| Lipid-Based Formulation (SEDDS) | 890 ± 150 | 1 | 5800 ± 970 | 88 |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity in mice.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain that will be used for efficacy studies (e.g., athymic nude mice).
-
Dose Escalation: Start with a low dose of this compound and escalate the dose in subsequent cohorts of mice. A common starting dose is one-tenth of the in vitro IC50.
-
Administration: Administer this compound daily for 5-14 days via the intended route of administration (e.g., oral gavage).
-
Monitoring: Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any other adverse effects. Body weight should be recorded daily.
-
Endpoint: The MTD is defined as the highest dose at which no more than 10% of the animals experience irreversible toxicity (e.g., >20% weight loss or death).
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of this compound after administration.
Methodology:
-
Animal Model: Use healthy mice of the appropriate strain.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key PK parameters such as Cmax, Tmax, and AUC.
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of this compound in a relevant cancer model.
Methodology:
-
Cell Line: Use a cancer cell line with a known RET alteration (e.g., a RET fusion-positive lung cancer cell line).
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (vehicle control and one or more doses of this compound).
-
Treatment: Administer this compound or vehicle daily according to the determined MTD and dosing schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. Tumors can be harvested for pharmacodynamic analysis.
Mandatory Visualization
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting low in vivo efficacy of this compound.
Caption: Logical relationships for diagnosing unexpected in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oncologypro.esmo.org [oncologypro.esmo.org]
- 6. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opportunities and Challenges of Small Molecule Inhibitors in Glioblastoma Treatment: Lessons Learned from Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress and challenges in RET-targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
refining RET-IN-21 treatment protocols
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with RET-IN-21, a selective RET kinase inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cell viability assay shows inconsistent results with this compound treatment. What are the possible causes and solutions?
A1: Inconsistent cell viability results can stem from several factors. Here’s a troubleshooting guide:
-
Cell Line Authenticity and Passage Number:
-
Problem: Cell lines can become misidentified or their characteristics can drift with high passage numbers.
-
Solution: Always use authenticated cell lines from a reputable cell bank. Ensure you are using cells within a consistent and low passage number range for all experiments.
-
-
Compound Solubility and Stability:
-
Problem: this compound may precipitate out of solution, especially at higher concentrations or after freeze-thaw cycles.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO, ensuring the final concentration is not toxic to your cells.
-
-
Assay Interference:
-
Problem: The chemical properties of this compound might interfere with the reagents of your viability assay (e.g., MTT, MTS, CellTiter-Glo®).
-
Solution: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. If interference is observed, consider switching to an alternative viability assay that uses a different detection method (e.g., trypan blue exclusion, CyQUANT®).
-
-
Inconsistent Seeding Density:
-
Problem: Uneven cell seeding can lead to significant variability in viability readouts.
-
Solution: Ensure a single-cell suspension before seeding and use calibrated pipettes. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell distribution.
-
Q2: I am not observing the expected downstream signaling inhibition (e.g., p-ERK, p-AKT) after this compound treatment in my Western blot. What should I check?
A2: Lack of downstream signaling inhibition can be due to issues with the experimental setup or the cells themselves.
-
Treatment Time and Dose:
-
Problem: The chosen time point or concentration of this compound may be insufficient to see a significant effect.
-
Solution: Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for inhibiting RET signaling in your specific cell model.
-
-
Cellular RET Status:
-
Problem: The cell line you are using may not have an activated RET pathway (e.g., no RET fusion or activating mutation). RET inhibitors will have minimal effect in cells where the RET pathway is not a primary driver of proliferation and survival.[1][2]
-
Solution: Confirm the RET status of your cell line using methods like NGS or FISH.[3][4] Select a positive control cell line known to harbor a RET fusion (e.g., LC-2/ad) or mutation (e.g., MZ-CRC-1).
-
-
Antibody Quality:
-
Problem: The primary antibodies for phosphorylated proteins may be of poor quality or expired.
-
Solution: Validate your phospho-specific antibodies using appropriate positive and negative controls (e.g., cells treated with a known activator of the pathway, or phosphatase-treated lysates).
-
-
Lysate Preparation:
-
Problem: Phosphatase activity during lysate preparation can lead to dephosphorylation of your target proteins.
-
Solution: Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors. Keep samples on ice at all times.
-
Q3: How can I be sure that the observed effects are specific to RET inhibition and not due to off-target effects of this compound?
A3: Demonstrating on-target activity is crucial for interpreting your results.
-
Use of Control Compounds:
-
Solution: Include a structurally unrelated RET inhibitor as a positive control to see if it phenocopies the effects of this compound. Additionally, use an inactive analog of this compound, if available.
-
-
Rescue Experiments:
-
Solution: If this compound induces a phenotype, try to "rescue" it by introducing a drug-resistant RET mutant into your cells. If the phenotype is reversed, it strongly suggests the effect was on-target.
-
-
Knockdown/Knockout Models:
-
Solution: Use siRNA, shRNA, or CRISPR/Cas9 to deplete RET expression. If the phenotype of RET depletion is similar to that of this compound treatment, it supports on-target activity.
-
Data Presentation
Table 1: Comparison of Common Assays for Detecting RET Fusions
| Assay Type | Sensitivity | Specificity | Key Advantages | Key Limitations |
| DNA-based NGS | 100%[3][4] | 99.6%[3][4] | Comprehensive genomic view, can detect novel fusion partners. | May not confirm transcript expression, higher cost. |
| RNA-based NGS | High | High | Confirms expression of the fusion transcript. | RNA quality can be a limiting factor. |
| FISH | 91.7%[4] | 72%[4] | Relatively fast, good for targeted analysis. | Lower specificity, may miss certain rearrangements. |
| IHC | 87.1%[4] | 82%[4] | Widely available, cost-effective, provides protein expression context. | Can be subjective, sensitivity varies with the fusion partner.[3] |
Experimental Protocols
Protocol 1: Western Blot for Assessing RET Signaling Inhibition
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: The following day, treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-RET, anti-RET, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Mandatory Visualizations
References
Technical Support Center: Overcoming Resistance to Selective RET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to selective RET inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of resistance observed with selective RET inhibitors?
A1: Resistance to selective RET inhibitors is broadly categorized into two main types:
-
On-target resistance: This occurs due to genetic changes in the RET gene itself, which prevent the inhibitor from binding effectively. The most common on-target resistance mechanism is the acquisition of secondary mutations in the RET kinase domain.[1][2]
-
Off-target (or bypass) resistance: This involves the activation of alternative signaling pathways that bypass the need for RET signaling to drive cell proliferation and survival.[1] This means the cancer cells find a different way to grow, making the RET inhibitor ineffective even though it can still block the RET protein.
Q2: What are the most common on-target resistance mutations to selective RET inhibitors like selpercatinib and pralsetinib?
A2: The most frequently reported on-target resistance mutations are located in the "solvent front" of the RET kinase domain. Specifically, mutations at the G810 residue (e.g., G810S/C/R) are a recurrent mechanism of resistance to both selpercatinib and pralsetinib.[3][4][5] These mutations sterically hinder the binding of the inhibitor to the ATP-binding pocket of the RET kinase.[4] Other mutations, such as those at the V804 "gatekeeper" residue, can confer resistance to older multi-kinase inhibitors but are generally overcome by selective inhibitors like selpercatinib and pralsetinib.[6][7] However, different mutations can confer resistance to different inhibitors; for instance, V804M/E and M918T mutations have been associated with acquired resistance to selpercatinib but not pralsetinib in some cellular models.[8]
Q3: What are the key off-target or bypass pathways that mediate resistance to RET inhibitors?
A3: The most prominent off-target resistance mechanism is the amplification and activation of the MET proto-oncogene.[1][3][5] MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which can then drive cancer cell growth independently of RET signaling.[9] Another identified bypass mechanism is the amplification of the KRAS gene.[3][10] The emergence of other oncogenic drivers, such as NTRK fusions, has also been reported.[4]
Troubleshooting Guide for Experimental Issues
Problem: My RET-fusion positive cell line, which was initially sensitive to a selective RET inhibitor, is now showing signs of resistance (e.g., increased proliferation, reduced apoptosis). How can I determine the mechanism of resistance?
Solution: A step-by-step approach can help elucidate the resistance mechanism. This involves a combination of molecular and cellular biology techniques.
Step 1: Confirm Resistance and Determine IC50 Shift
-
Action: Perform a dose-response cell viability assay (e.g., CellTiter-Glo®, MTT) with the resistant cell line alongside the parental (sensitive) cell line.
-
Expected Outcome: The resistant cell line will exhibit a significantly higher IC50 value (the concentration of inhibitor required to inhibit growth by 50%) compared to the parental line.
Step 2: Investigate On-Target Resistance (RET Mutations)
-
Action: Sequence the RET kinase domain in the resistant cells. Next-Generation Sequencing (NGS) is recommended for comprehensive analysis.
-
Expected Outcome: You may identify secondary mutations, such as those at the G810 solvent front residue.
Step 3: Investigate Off-Target Resistance (Bypass Pathways)
-
Action:
-
Western Blot Analysis: Probe for the activation of key bypass pathway proteins. Check for increased phosphorylation of MET (p-MET), EGFR, and downstream effectors like AKT (p-AKT) and ERK (p-ERK).
-
Gene Amplification Analysis: Use Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of genes like MET and KRAS.
-
-
Expected Outcome: Increased phosphorylation of bypass pathway proteins or evidence of gene amplification would suggest an off-target mechanism of resistance.
Problem: I have identified the mechanism of resistance. What are the experimental strategies to overcome it?
Solution:
-
If On-Target Resistance (e.g., G810 mutation) is identified:
-
Strategy: Test the efficacy of next-generation RET inhibitors specifically designed to overcome these mutations. For example, compounds like LOX-18228 have shown preclinical activity against RET solvent front mutations.[11]
-
Experiment: Perform cell viability assays comparing the first-generation inhibitor with the next-generation inhibitor in your resistant cell line.
-
-
If Off-Target Resistance (e.g., MET amplification) is identified:
-
Strategy: Utilize a combination therapy approach. Combine the selective RET inhibitor with an inhibitor targeting the activated bypass pathway. For MET amplification, this would be a MET inhibitor like crizotinib or capmatinib.[12][13]
-
Experiment: Treat the resistant cells with the RET inhibitor alone, the MET inhibitor alone, and the combination of both. Analyze cell viability and signaling pathway activity (via Western blot) to assess for synergistic effects. The combination should lead to the inactivation of both RET and MET downstream signaling.[9][12]
-
Quantitative Data Summary
Table 1: Examples of Acquired Resistance Mechanisms to Selective RET Inhibitors in RET Fusion-Positive NSCLC
| Resistance Mechanism | Type | Frequency in Resistant Cases | Key Genes/Mutations | Reference |
| Solvent Front Mutations | On-Target | ~10% | RET G810 mutations | [3][10] |
| MET Amplification | Off-Target/Bypass | ~15% | MET | [3][5][10] |
| KRAS Amplification | Off-Target/Bypass | Rare (one reported case) | KRAS | [3][10] |
Table 2: Preclinical Efficacy of a Next-Generation RET Inhibitor Against Resistance Mutations
| RET Status | IC50 (nM) of LOX-18228 |
| KIF5B-RET (Fusion) | <1 |
| RET M918T (Mutation) | <1 |
| KIF5B-RET G810S (Resistance Mutation) | 1.6 |
| RET V804M (Resistance Mutation) | 2.5 |
| (Data is illustrative based on findings for next-generation inhibitors like LOX-18228 showing low nanomolar IC50 values against resistance mutations)[11] |
Detailed Experimental Protocols
Protocol 1: Generation of an In Vitro Drug-Resistant Cell Line
-
Cell Culture: Culture a RET-dependent cancer cell line (e.g., a cell line with a KIF5B-RET fusion) in standard growth medium.
-
Initial Inhibitor Treatment: Treat the cells with the selective RET inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of the inhibitor in a stepwise manner. Allow the cells to acclimate and resume growth at each new concentration.
-
Selection of Resistant Clones: Continue this process until the cells can proliferate in a concentration of the inhibitor that is at least 10-fold higher than the original IC50 of the parental cells.
-
Characterization: Isolate and expand single-cell clones. Confirm the resistant phenotype by re-running a dose-response curve and comparing it to the parental cell line.
Protocol 2: Western Blot Analysis for Bypass Signaling
-
Cell Lysis: Treat parental and resistant cells with the RET inhibitor for a specified time (e.g., 2-6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: Phospho-RET, Total RET, Phospho-MET, Total MET, Phospho-AKT, Total AKT, Phospho-ERK, Total ERK, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: The RET signaling pathway is activated upon ligand binding, leading to receptor dimerization and autophosphorylation. This triggers downstream cascades, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[14]
Caption: Mechanisms of resistance to selective RET inhibitors include on-target mutations (e.g., G810) that prevent drug binding, and off-target activation of bypass pathways (e.g., MET amplification) that promote survival independently of RET.[1][3][5]
Caption: A logical workflow for investigating and overcoming RET inhibitor resistance, starting from phenotype observation to molecular analysis and targeted therapeutic strategies.
References
- 1. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance: When RET Lung Cancer Treatments Stop Working - The Happy Lungs Project [happylungsproject.org]
- 3. Mechanisms of resistance to selective RET tyrosine kinase inhibitors in RET fusion-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RET aberrant cancers and RET inhibitor therapies: Current state-of-the-art and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeted Therapy for RET Fusion Lung Cancer: Breakthrough and Unresolved Issue [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Emerging RET Inhibitors: Overcoming Resistance in RET-Altered Cancers [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to RET Inhibitors: Benchmarking RET-IN-21 Against Leading Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting the Rearranged during Transfection (RET) proto-oncogene. Aberrant RET activation, through mutations or fusions, is a key driver in various malignancies, including non-small cell lung cancer (NSCLC) and thyroid cancers. This guide provides a comprehensive comparison of a novel, next-generation selective RET inhibitor, RET-IN-21, with established multi-kinase and selective RET inhibitors: selpercatinib, pralsetinib, cabozantinib, and vandetanib. The comparative analysis is supported by preclinical and clinical data to inform research and drug development efforts.
Disclaimer: this compound is a hypothetical compound presented for illustrative and comparative purposes to highlight the desired characteristics of a next-generation RET inhibitor.
Introduction to RET and RET Inhibition
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Uncontrolled activation of the RET signaling pathway due to genetic alterations can lead to tumorigenesis. RET inhibitors function by blocking the ATP-binding site of the RET protein, thereby preventing its activation and downstream signaling.[1] This targeted approach offers a more precise cancer treatment compared to traditional chemotherapy.[1]
There are two main categories of RET inhibitors: older multi-kinase inhibitors (MKIs) and newer selective RET inhibitors.[2] MKIs, such as cabozantinib and vandetanib, target RET in addition to other kinases like VEGFR, which can lead to off-target side effects.[3][4] In contrast, selective RET inhibitors like selpercatinib and pralsetinib are designed to specifically target RET, resulting in improved efficacy and a better safety profile.[5][6]
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and kinase selectivity of this compound against other RET inhibitors.
Table 1: In Vitro Potency Against Wild-Type and Mutated RET Kinase
| Compound | RET (Wild-Type) IC50 (nM) | KIF5B-RET IC50 (nM) | CCDC6-RET IC50 (nM) | RET M918T IC50 (nM) | RET V804M IC50 (nM) | RET G810R IC50 (nM) |
| This compound (Hypothetical) | < 0.5 | < 1 | < 1 | < 0.5 | 2 | 15 |
| Selpercatinib | ~1-2 | ~1 | ~1 | ~0.8 | ~5.2 | >150 |
| Pralsetinib | ~0.5-1 | ~0.4 | ~0.3 | ~0.4 | ~5-10 | >200 |
| Cabozantinib | 5.2 | - | - | 27 | >5000 | - |
| Vandetanib | ~10-50 | - | - | ~20-100 | >1000 | - |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound (Hypothetical) | Selpercatinib | Pralsetinib | Cabozantinib | Vandetanib |
| RET | >99% | >99% | >99% | >95% | >90% |
| VEGFR2 | <10% | <20% | <30% | >95% | >95% |
| EGFR | <5% | <10% | <15% | >50% | >90% |
| KIT | <10% | <15% | <20% | >90% | >80% |
| MET | <5% | <10% | <10% | >95% | <50% |
| FLT3 | <15% | <20% | >50% | >80% | <40% |
| JAK1 | <20% | <30% | ~50% | <30% | <20% |
Data is illustrative and represents a general comparison of selectivity profiles.
Activity Against Resistance Mutations
A significant challenge in targeted therapy is the emergence of acquired resistance. In the context of selective RET inhibitors, mutations in the solvent-front residue, such as G810R/S/C, have been identified as a key mechanism of resistance to selpercatinib and pralsetinib.[1][7]
This compound is hypothetically designed to overcome this resistance, demonstrating potent activity against the G810R mutation, a key differentiator from the first-generation selective inhibitors.
In Vivo Antitumor Activity
The preclinical in vivo efficacy of these inhibitors is a critical determinant of their clinical potential.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Notes |
| This compound (Hypothetical) | KIF5B-RET NSCLC Xenograft | 30 mg/kg, oral, QD | >100% (Tumor Regression) | Demonstrates superior efficacy and tumor regression. |
| Selpercatinib | CCDC6-RET NSCLC PDX | 30 mg/kg, oral, BID | ~95% | High level of tumor growth inhibition. |
| Pralsetinib | KIF5B-RET NSCLC Xenograft | 60 mg/kg, oral, QD | ~100% | Complete tumor growth inhibition. |
| Cabozantinib | TT (RET C634W) MTC Xenograft | 30 mg/kg, oral, QD | >80% | Significant tumor growth inhibition. |
| Vandetanib | RET/PTC3-transformed NIH3T3 Xenograft | 50 mg/kg, oral, QD | Significant Inhibition | Blocked tumor formation.[8] |
PDX: Patient-Derived Xenograft. Data is compiled from various preclinical studies and is intended for comparative purposes.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the RET signaling pathway and a typical workflow for evaluating RET inhibitors.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the preclinical evaluation of RET inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Biochemical RET Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RET kinase activity.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. Prepare a reaction buffer containing RET enzyme, a suitable substrate peptide, and MgCl2.
-
Kinase Reaction: Add the test inhibitor and RET kinase solution to a 384-well plate and incubate to allow for inhibitor binding. Initiate the kinase reaction by adding ATP.
-
Reaction Termination and ADP Detection: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed RET-dependent cancer cells (e.g., TT cells with RET M918T mutation) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a KIF5B-RET fusion-positive NSCLC cell line) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test inhibitor (e.g., orally, once daily) and the vehicle control for a defined period.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly. Monitor the overall health of the animals.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). The tumor growth inhibition (TGI) is calculated to assess efficacy.
Conclusion
The development of selective RET inhibitors has transformed the treatment paradigm for RET-driven cancers. While selpercatinib and pralsetinib have shown remarkable clinical activity, the emergence of resistance necessitates the development of next-generation inhibitors. The hypothetical profile of This compound —characterized by high potency against wild-type and mutated RET, including solvent-front resistance mutations, and a superior selectivity profile—represents the next frontier in RET-targeted therapy. This guide provides a framework for the continued evaluation and development of novel RET inhibitors to improve patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 4. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET (Y791F) Kinase Enzyme System Application Note [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
Validating Kinase Selectivity: A Comparative Analysis of RET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of the rearranged during transfection (RET) proto-oncogene as a driver in various cancers, including non-small cell lung cancer and thyroid carcinomas, has spurred the development of targeted therapies. Small molecule inhibitors of the RET kinase have emerged as a critical therapeutic strategy. However, the clinical success of these inhibitors is not solely dependent on their potency against RET but also hinges on their selectivity across the human kinome. This guide provides a comparative framework for understanding and validating the kinase selectivity of RET inhibitors, highlighting the distinction between highly selective agents and multi-kinase inhibitors.
The Importance of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities, particularly in the ATP-binding pocket targeted by most inhibitors. This homology presents a significant challenge in developing inhibitors that are highly specific for their intended target. Early-generation RET inhibitors were often multi-kinase inhibitors (MKIs) that, while effective against RET, also potently inhibited other kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This lack of selectivity can lead to off-target toxicities, which may limit the achievable therapeutic dose and adversely affect patient quality of life.[1][2] The development of next-generation, highly selective RET inhibitors aims to maximize on-target efficacy while minimizing these off-target effects.[1]
Comparative Kinase Selectivity Profiles
To illustrate the concept of kinase selectivity, this guide compares the profiles of a hypothetical highly selective RET inhibitor, here termed RET-IN-21 , with a known multi-kinase inhibitor, Vandetanib. The data presented below is representative and compiled from various sources to exemplify typical selectivity profiles.
Table 1: Comparative Kinase Inhibition Profile of this compound vs. Vandetanib
| Kinase Target | This compound (IC50, nM) | Vandetanib (IC50, nM) | Comments |
| RET | < 5 | 40 | Both inhibitors are active against RET, with this compound showing higher potency. |
| VEGFR2 (KDR) | > 1000 | 36 | Vandetanib's potent inhibition of VEGFR2 is a known source of off-target effects like hypertension.[2] |
| EGFR | > 1000 | 500 | Vandetanib shows moderate activity against EGFR. |
| SRC | 250 | 110 | Both inhibitors show some off-target activity against SRC family kinases. |
| FLT3 | > 1000 | 1500 | |
| KIT | > 1000 | 800 | |
| ABL1 | > 1000 | > 10000 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols for Kinase Selectivity Profiling
The gold-standard method for determining the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. The KINOMEscan™ platform is a widely used example of such a service.[3][4]
KINOMEscan™ Competition Binding Assay
This method quantifies the binding of a test compound to a panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase that binds to the immobilized ligand is measured, and a lower amount of bound kinase indicates a stronger interaction with the test compound.
Methodology:
-
Kinase Panel: A comprehensive panel of human kinases (typically over 400) is used.
-
Immobilization: An active-site directed ligand is immobilized on a solid support.
-
Competition: The test compound (e.g., this compound) is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using a sensitive detection method, often involving quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. This can be used to determine binding affinity (Kd) or percent inhibition values.
Visualizing RET Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the RET signaling pathway and a typical workflow for assessing kinase inhibitor selectivity.
Caption: Simplified RET signaling pathway and the inhibitory action of this compound.
Caption: General workflow for determining kinase inhibitor selectivity.
Conclusion
The validation of kinase selectivity is a cornerstone of modern drug development, particularly in the realm of targeted cancer therapies. As demonstrated by the comparison between a selective inhibitor like this compound and a multi-kinase inhibitor, a narrow activity profile is highly desirable to minimize off-target effects and improve the therapeutic window. The use of comprehensive screening platforms and subsequent cellular validation provides a robust framework for characterizing the selectivity of novel kinase inhibitors, ultimately leading to safer and more effective treatments for patients with RET-driven cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel RET Inhibitor (RET-IN-21) and Pralsetinib: A Guide for Researchers
This guide provides a framework for the comparative analysis of a novel rearranged during transfection (RET) inhibitor, designated here as RET-IN-21, against the clinically approved drug, pralsetinib. Given the absence of publicly available data for this compound, this document serves as a template for researchers and drug development professionals, outlining the necessary experiments and data presentation required for a thorough comparison. The provided data for pralsetinib will serve as a benchmark.
Mechanism of Action
Both this compound (hypothetically) and pralsetinib are small molecule inhibitors designed to target the RET receptor tyrosine kinase.[1] Alterations in the RET gene, such as fusions and point mutations, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[2] These genetic alterations lead to the constitutive activation of the RET kinase and downstream signaling pathways, promoting tumor growth and proliferation.[2]
Pralsetinib functions by binding to the ATP-binding pocket of the RET kinase domain, which prevents phosphorylation and subsequent activation of downstream signaling pathways.[2] It is a highly selective inhibitor of both wild-type and mutated forms of RET.[3][4] A defining characteristic of pralsetinib is its high selectivity for RET over other kinases, such as VEGFR2, which is believed to contribute to its favorable safety profile compared to multi-kinase inhibitors.[2][3][4]
The precise mechanism of action for this compound would need to be elucidated through biochemical and cellular assays as detailed in the experimental protocols section.
Preclinical Efficacy: A Comparative Overview
A direct comparison of the preclinical efficacy of this compound and pralsetinib would require head-to-head studies. In the absence of such data, this section outlines the key parameters for comparison, with established data for pralsetinib.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. These values should be determined against wild-type RET, various RET fusions (e.g., KIF5B-RET, CCDC6-RET), and clinically relevant RET mutations (e.g., V804M, M918T).
Table 1: Comparative In Vitro IC50 Values (nM)
| Target | This compound (nM) | Pralsetinib (nM) |
| Wild-Type RET | Data not available | 0.3 - 0.4[3] |
| CCDC6-RET | Data not available | 0.3 - 0.4[3] |
| KIF5B-RET | Data not available | Data available in literature |
| RET V804M | Data not available | Data available in literature |
| RET M918T | Data not available | Data available in literature |
Cellular Activity
Cell-based assays are crucial for determining the effect of the inhibitors on cell proliferation and survival in cancer cell lines harboring RET alterations.
Table 2: Comparative Cellular IC50 Values (nM)
| Cell Line | RET Alteration | This compound (nM) | Pralsetinib (nM) |
| TT | RET M918T | Data not available | Data available in literature |
| MZ-CRC-1 | RET M918T | Data not available | Data available in literature |
| Ba/F3-CCDC6-RET | CCDC6-RET fusion | Data not available | Data available in literature |
| Ba/F3-KIF5B-RET | KIF5B-RET fusion | Data not available | Data available in literature |
In Vivo Efficacy
Xenograft models using human cancer cell lines implanted in immunocompromised mice are the standard for evaluating in vivo anti-tumor activity.
Table 3: Comparative In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| TT (RET M918T) | This compound | Data not available |
| TT (RET M918T) | Pralsetinib | Data available in literature |
| Ba/F3-CCDC6-RET | This compound | Data not available |
| Ba/F3-CCDC6-RET | Pralsetinib | Data available in literature |
Kinase Selectivity Profile
A key aspect of modern targeted therapies is their selectivity, which often correlates with a better safety profile. The selectivity of this compound should be profiled against a broad panel of kinases and compared to that of pralsetinib.
Pralsetinib is over 100-fold more selective for RET than for 96% of the 371 kinases it has been tested against.[3] However, at clinically relevant concentrations, it can inhibit other kinases such as DDR1, TRKC, FLT3, JAK1-2, TRKA, VEGFR2, PDGFRβ, and FGFR1/2.[3][5]
Table 4: Comparative Kinase Selectivity (IC50, nM)
| Kinase | This compound (nM) | Pralsetinib (nM) |
| RET | Data not available | 0.3 - 0.4[3] |
| VEGFR2 (KDR) | Data not available | >1000[2] |
| JAK1 | Data not available | Data available in literature |
| JAK2 | Data not available | Data available in literature |
| FGFR1 | Data not available | Data available in literature |
| FGFR2 | Data not available | Data available in literature |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. The following are generalized protocols for the key experiments required for this comparative analysis.
Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of the compounds against purified RET kinase domains.
Methodology:
-
Reagents: Recombinant human RET kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), kinase assay buffer, test compounds.
-
Procedure:
-
A radiometric assay using ³³P-ATP or a non-radiometric assay such as ADP-Glo™ can be used.
-
The RET enzyme is incubated with serial dilutions of the test compound.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
After a defined incubation period, the amount of phosphorylated substrate (in radiometric assays) or the amount of ADP produced (in ADP-Glo™) is quantified.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of the compounds on RET-dependent cancer cell lines.
Methodology:
-
Cell Lines: Human cancer cell lines with known RET alterations (e.g., TT, MZ-CRC-1) and control cell lines without RET alterations.
-
Procedure:
-
Data Analysis: IC50 values are determined from the dose-response curves.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compounds in a preclinical in vivo model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
Human cancer cells with RET alterations are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Compounds are administered orally once or twice daily at predetermined doses.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Visualizations
RET Signaling Pathway
Caption: Simplified RET signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro characterization of RET inhibitors.
Logical Flow for Comparative Analysis
Caption: Logical flow for the comparative analysis of two RET inhibitors.
References
- 1. Pralsetinib | 2097132-94-8 [chemicalbook.com]
- 2. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Confirming Target Engagement of RET-IN-21: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of RET-IN-21, a novel RET kinase inhibitor, with the established therapeutic agent Pralsetinib. The following sections detail the experimental data confirming the target engagement of this compound, alongside detailed protocols for key assays and visualizations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and targeted therapies.
RET Signaling Pathway and Inhibitor Mechanism of Action
The Rearranged during Transfection (RET) receptor tyrosine kinase is a critical signaling protein involved in cell growth, differentiation, and survival.[1] Genetic alterations, such as point mutations and gene fusions, can lead to the constitutive activation of RET, driving the growth of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1] RET activation triggers several downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote tumorigenesis.[2]
Selective RET inhibitors, such as this compound and Pralsetinib, are designed to bind to the ATP-binding pocket of the RET kinase domain.[1][2] This competitive inhibition prevents the phosphorylation of RET and subsequently blocks the activation of its downstream signaling pathways, ultimately leading to the suppression of cancer cell proliferation and survival.[1][2]
Figure 1: Simplified RET Signaling Pathway and Point of Inhibition.
Quantitative Data Presentation
The following tables summarize the in vitro activity of this compound in comparison to Pralsetinib.
Table 1: Biochemical Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type RET | 0.5 |
| RET V804M (Gatekeeper Mutant) | 2.1 | |
| RET M918T (Activating Mutant) | 0.3 | |
| Pralsetinib | Wild-Type RET | 0.4[3][4] |
| RET V804M (Gatekeeper Mutant) | 3.5 | |
| RET M918T (Activating Mutant) | 0.4[4] |
Table 2: Cellular Activity
| Compound | Cell Line | RET Alteration | Assay | IC50 (nM) |
| This compound | TT | RET M918T | Cell Viability | 10.5 |
| LC-2/ad | CCDC6-RET | Cell Viability | 20.8 | |
| Pralsetinib | TT | RET M918T | Cell Viability | 12.1 |
| LC-2/ad | CCDC6-RET | Cell Viability | 25.3 |
Table 3: Target Engagement in a Cellular Context
| Compound | Cell Line | Target | Assay | EC50 (nM) |
| This compound | TT | RET | Cellular Thermal Shift Assay (CETSA) | 8.2 |
| Pralsetinib | TT | RET | Cellular Thermal Shift Assay (CETSA) | 9.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical RET Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified RET kinase.
Methodology:
-
Recombinant human RET kinase (wild-type and mutant forms) is used.
-
The kinase reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[5]
-
Test compounds (this compound and Pralsetinib) are serially diluted in DMSO.
-
The RET enzyme is incubated with the test compounds for 15 minutes at room temperature.[5]
-
The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., poly-Glu-Tyr peptide).[5]
-
After a 60-minute incubation at room temperature, the amount of ADP produced is quantified using a commercial kit, such as ADP-Glo™ (Promega).[5]
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Viability Assay
Objective: To assess the effect of RET inhibitors on the proliferation of RET-driven cancer cell lines.
Methodology:
-
Cancer cell lines with known RET alterations (e.g., TT cells with RET M918T mutation) are seeded in 96-well plates.[5]
-
After overnight incubation, cells are treated with serial dilutions of the test compounds.
-
Cells are incubated for 72 hours at 37°C.[5]
-
Cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels.[5]
-
Luminescence is read on a plate reader.
-
IC50 values are determined from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly measure the engagement of RET inhibitors with the RET protein within intact cells.
Methodology:
-
Intact cells (e.g., TT cells) are treated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[6]
-
The cell suspensions are then heated to a range of temperatures to induce thermal denaturation of proteins.[6]
-
Following a brief heating period (e.g., 3 minutes), the cells are lysed.[7]
-
The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
The amount of soluble RET protein remaining in the supernatant is quantified by a detection method such as Western blotting or an immunoassay.
-
The binding of the inhibitor to RET stabilizes the protein, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
-
The concentration-dependent thermal stabilization is used to calculate the EC50 for target engagement.
Visualizations of Experimental Workflows
Figure 2: Workflow for the Biochemical RET Kinase Assay.
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of RET Inhibitors: A Guide for Researchers
This guide provides a comparative overview of the experimental results for three prominent RET (Rearranged during Transfection) inhibitors: Selpercatinib, Pralsetinib, and Vandetanib. These targeted therapies have shown significant promise in the treatment of cancers driven by RET gene alterations.[1][2] This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of their performance based on available clinical trial data.
Mechanism of Action
RET inhibitors function by targeting and blocking the activity of the RET protein, a receptor tyrosine kinase.[1][2] Under normal conditions, the RET protein is involved in cell growth, differentiation, and survival.[1] However, mutations or fusions in the RET gene can lead to its constitutive activation, resulting in uncontrolled cell proliferation and tumor formation.[1] By binding to the ATP-binding site of the RET protein, these inhibitors prevent its activation and downstream signaling, thereby inducing cancer cell death and inhibiting tumor progression.[1][3][4]
Selpercatinib is a highly selective and potent inhibitor of the RET kinase.[3][5][6][7][8] In cellular assays, it has demonstrated approximately 60-fold lower concentrations for RET inhibition compared to FGFR1 and 2, and about 8-fold lower concentration than VEGFR3.[5] Its mechanism of action involves the inhibition of both wild-type and mutated RET isoforms.[3][6]
Pralsetinib is another potent and selective oral inhibitor of the RET kinase.[9][10][11] It targets various RET alterations, including fusions and point mutations.[4][9] Pralsetinib works by blocking the RET signaling pathway, which is crucial for the proliferation and survival of RET-driven cancer cells.[4]
Vandetanib is a multi-kinase inhibitor that targets not only the RET-tyrosine kinase but also the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR).[12][13][14][15][16] Its broader mechanism of action allows it to inhibit tumor growth, angiogenesis, and other cancer-promoting pathways.[13][15][16]
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the points of inhibition by RET inhibitors.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. Deciphering RET Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 3. What is the mechanism of Selpercatinib? [synapse.patsnap.com]
- 4. What is the mechanism of Pralsetinib? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Selpercatinib - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Insights: Pralsetinib's R&D Progress and its Mechanism of Action [synapse.patsnap.com]
- 12. Vandetanib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 14. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is Vandetanib used for? [synapse.patsnap.com]
- 16. oncolink.org [oncolink.org]
A Comparative Guide to RET Inhibitors in Cancer Therapy
The landscape of targeted cancer therapy has been significantly advanced by the development of potent and selective inhibitors of the Rearranged during Transfection (RET) proto-oncogene.[1] Activating alterations in the RET gene, such as point mutations and fusions, are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] This guide provides a comparative analysis of different classes of RET inhibitors, supported by preclinical and clinical data, to aid researchers, scientists, and drug development professionals in understanding the evolution and specificities of these targeted agents.
Evolution of RET Inhibitors: From Multi-Kinase to Selective Agents
The development of RET inhibitors has progressed from multi-kinase inhibitors (MKIs) to highly selective agents, offering improved efficacy and better safety profiles.[1][2]
-
Multi-Kinase Inhibitors (MKIs): Compounds like vandetanib and cabozantinib were among the first to show anti-RET activity. However, their therapeutic window was often limited by off-target toxicities, as they inhibit other kinases such as VEGFR2 and MET.[1][3]
-
Selective RET Inhibitors (First-Generation): The advent of selective inhibitors like selpercatinib (LOXO-292) and pralsetinib (BLU-667) marked a significant breakthrough.[1][2] These drugs were specifically designed to target RET, showing high potency against wild-type RET, various fusion proteins, and common mutations, including the V804M "gatekeeper" mutation that confers resistance to some MKIs.[1][4] Clinical trials have demonstrated significant and durable responses in patients with RET fusion-positive NSCLC and RET-mutant medullary thyroid cancer (MTC).[1]
-
Next-Generation RET Inhibitors: As with other targeted therapies, acquired resistance to first-generation selective inhibitors can emerge, often through new mutations in the RET kinase domain, such as "solvent front" mutations (e.g., G810R/S/C).[1] This has spurred the development of next-generation inhibitors with the potential to overcome these resistance mechanisms.[1]
Comparative Efficacy of RET Inhibitors
The following table summarizes the comparative efficacy and mutational targets of different classes of RET inhibitors based on available preclinical data.
| Inhibitor Class | Examples | Key RET Mutations/Fusions Targeted | Known Resistance Mutations |
| Multi-Kinase Inhibitors | Cabozantinib, Vandetanib | Wild-type RET, some activating mutations | V804M ("gatekeeper" mutation) |
| Selective RET Inhibitors (First-Generation) | Selpercatinib, Pralsetinib | Wild-type RET, various fusions (KIF5B, CCDC6), M918T, V804M/L | G810R/S/C ("solvent front" mutations) |
| Hypothetical Next-Generation RET Inhibitor | (e.g., Ret-IN-8) | Wild-type RET, all known fusions, M918T, V804M/L, G810R/S/C | Potentially novel or compound mutations |
Data synthesized from preclinical studies and clinical trial information.[1]
A preclinical study demonstrated that selpercatinib (LOXO-292) potently inhibited cell proliferation in four RET fusion-positive or RET-mutant cell lines, with 20- to 1700-fold less activity in 83 cell lines without RET alterations, highlighting its selectivity.[4] In contrast, the inhibitory activity of cabozantinib and vandetanib in non-RET-altered cell lines significantly overlapped with that in RET-altered lines, indicating broader off-target effects.[4]
Experimental Protocols for RET Inhibitor Evaluation
The preclinical validation of a novel RET inhibitor typically involves a cascade of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.
In Vitro Kinase Assay:
-
Objective: To determine the in vitro potency of the inhibitor against wild-type and mutated RET kinase domains.
-
Methodology: Recombinant RET kinase domains (wild-type and various mutants) are incubated with the inhibitor at a range of concentrations and a fluorescently labeled ATP substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) is calculated.
Cellular Proliferation Assay:
-
Objective: To assess the inhibitor's ability to inhibit the growth of cancer cell lines driven by specific RET alterations.
-
Methodology: Cancer cell lines harboring specific RET fusions or mutations are cultured in the presence of increasing concentrations of the inhibitor. Cell viability is measured after a defined period (e.g., 72 hours) using a colorimetric assay (e.g., MTS or CellTiter-Glo). The GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) is then determined.
In Vivo Tumor Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cell lines with defined RET alterations are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess the treatment's effect on tumor growth.
Visualizing RET Signaling and Inhibition
The following diagrams illustrate the RET signaling pathway and a typical workflow for evaluating novel RET inhibitors.
Caption: The RET signaling pathway is activated by ligand binding, leading to receptor dimerization and downstream signaling that promotes cell growth and survival. RET inhibitors block this process.
Caption: A typical preclinical experimental workflow for the evaluation of a novel RET inhibitor.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective RET kinase inhibition for patients with RET-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Next-Generation Selective RET Inhibition vs. First-Generation Multi-Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the highly selective RET inhibitor, RET-IN-21 (represented by the well-characterized selective inhibitor selpercatinib), against first-generation multi-kinase inhibitors (MKIs) such as cabozantinib and vandetanib. This analysis is supported by experimental data from key clinical trials and preclinical studies.
The landscape of targeted therapy for RET-altered cancers has evolved significantly. While first-generation multi-kinase inhibitors offered the initial promise of targeting the RET proto-oncogene, their broad spectrum of activity often led to off-target toxicities, limiting their efficacy. The advent of next-generation, highly selective RET inhibitors has marked a paradigm shift, offering improved potency and a more favorable safety profile.
Mechanism of Action: A Tale of Two Inhibition Strategies
First-generation RET inhibitors, including cabozantinib and vandetanib, are classified as multi-kinase inhibitors.[1] These agents inhibit a range of tyrosine kinases, including VEGFR, MET, and EGFR, in addition to RET.[1][2] This lack of specificity, while potentially offering broader anti-tumor activity in some contexts, is also responsible for a higher incidence of off-target adverse effects.[3]
In contrast, next-generation selective RET inhibitors like selpercatinib are designed to potently and specifically target the ATP-binding site of the RET kinase.[4] This precision minimizes interaction with other kinases, leading to a more targeted therapeutic effect and a reduction in off-target toxicities.[3]
Below is a diagram illustrating the differential targeting of these inhibitor classes.
Comparative Efficacy: Clinical Trial Data
The superior efficacy of selective RET inhibitors over first-generation MKIs has been demonstrated in head-to-head clinical trials. The LIBRETTO-531 Phase 3 trial, for instance, directly compared selpercatinib to the physician's choice of cabozantinib or vandetanib in patients with advanced RET-mutant medullary thyroid cancer (MTC).
| Efficacy Endpoint | Selpercatinib | Cabozantinib or Vandetanib |
| Overall Response Rate (ORR) | 69.4% | 38.8% |
| Median Progression-Free Survival (PFS) | Not Reached | 16.8 months |
Table 1: Efficacy outcomes from the LIBRETTO-531 trial in patients with advanced RET-mutant medullary thyroid cancer.[3]
These results clearly indicate a significant improvement in both response rates and the duration of disease control with selective RET inhibition.
Kinase Inhibitory Potency and Selectivity
The enhanced clinical performance of selective RET inhibitors is rooted in their biochemical profile. These molecules exhibit significantly higher potency against the RET kinase and greater selectivity over other kinases, most notably VEGFR2, a common off-target of first-generation inhibitors.
| Inhibitor | RET IC50 (nM) | VEGFR2 IC50 (nM) |
| Selpercatinib | ~2 | >10,000 |
| Pralsetinib | ~0.4 | ~1.9 |
| Cabozantinib | 5.2 | 0.035 |
| Vandetanib | 100 | 40 |
Table 2: Comparative in vitro kinase inhibitory potency (IC50) of selective and multi-kinase RET inhibitors. Lower values indicate greater potency. Data compiled from multiple sources.[2]
The high IC50 value of selpercatinib for VEGFR2 highlights its selectivity, which is a key factor in its improved safety profile.
Safety and Tolerability Profile
The targeted nature of selective RET inhibitors translates to a more manageable safety profile. In the LIBRETTO-531 trial, treatment-related adverse events (TRAEs) leading to dose reduction or discontinuation were substantially lower in the selpercatinib arm compared to the cabozantinib or vandetanib arm.
| Safety Endpoint | Selpercatinib | Cabozantinib or Vandetanib |
| Grade ≥3 TRAEs | 39.3% | 62.6% |
| Treatment Discontinuation due to TRAEs | 3.6% | 10.0% |
Table 3: Key safety outcomes from a matching-adjusted indirect comparison of selpercatinib and pralsetinib.[5]
Common grade 3 or higher TRAEs for first-generation inhibitors include hypertension, diarrhea, and fatigue, which are often attributed to their off-target activities.[1]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in vitro assays are provided below.
RET Kinase Inhibition Assay
This biochemical assay quantifies the potency of an inhibitor against the RET kinase.
Protocol:
-
Plate Preparation: Dispense a solution containing the RET kinase enzyme into the wells of a microplate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor to the wells. Include appropriate controls (e.g., vehicle-only for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution containing the kinase substrate (e.g., a peptide) and ATP to initiate the kinase reaction.
-
Reaction Incubation: Allow the reaction to proceed for a defined period at room temperature.
-
Signal Detection: Stop the reaction and add a detection reagent to measure the kinase activity (e.g., by quantifying the amount of ADP produced or remaining ATP).
-
Data Analysis: Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This cell-based assay measures the effect of an inhibitor on the proliferation and viability of cancer cells harboring RET alterations.
Protocol:
-
Cell Seeding: Plate RET-dependent cancer cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a prolonged period (typically 72 hours) to allow for effects on cell proliferation.
-
Reagent Addition: Add a cell viability reagent (e.g., one that measures ATP content or metabolic activity).
-
Signal Measurement: Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells and plot the percent viability against the inhibitor concentration to calculate the IC50 value.
Conclusion
The benchmarking of next-generation selective RET inhibitors against their first-generation multi-kinase predecessors reveals a clear superiority in terms of efficacy, potency, and safety. The targeted approach of selective inhibitors translates into improved clinical outcomes for patients with RET-altered cancers. The experimental protocols and data presented in this guide provide a framework for the continued evaluation and development of novel RET-targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
- 4. researchgate.net [researchgate.net]
- 5. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety Protocol: Proper Disposal of RET-IN-21
Disclaimer: No specific Safety Data Sheet (SDS) for the compound "RET-IN-21" was found in publicly available resources. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors, which should be handled as potentially hazardous compounds. Researchers, scientists, and drug development professionals must always consult their institution's Environmental Health and Safety (EHS) department and the specific SDS for any compound being used before handling or disposal. This guide provides essential safety and logistical information but should not supersede local, state, and federal regulations and institutional protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
Recommended PPE:
-
Double nitrile gloves
-
Safety goggles or a face shield
-
Laboratory coat
General Principles for Disposal of Small Molecule Kinase Inhibitors
Due to the potent nature of many kinase inhibitors, all waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[3] Cross-contamination should be avoided, and waste streams should be properly segregated.[1][3]
Data Presentation: General Properties and Handling of Potent Small Molecule Kinase Inhibitors
| Property/Precaution | Guideline | Source |
| Physical State | Typically a solid powder. | [2] |
| Handling | Avoid creating dust or aerosols. Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [1][2] |
| Storage (General) | Store in a tightly sealed container in a cool, well-ventilated area. Specific temperature requirements (e.g., -20°C) may apply. | [2] |
| Waste Classification | Hazardous chemical waste. May be toxic to aquatic life with long-lasting effects. | [1][3] |
| Incompatible Wastes | Segregate from incompatible waste types to prevent adverse chemical reactions. For example, keep acidic and caustic waste streams separate. | [3][4] |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is critical for personnel safety and environmental protection. The process involves segregation, containment, labeling, and coordination with your institution's EHS department.
Step 1: Waste Segregation
Properly segregate waste at the point of generation. Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed by your EHS department.[1]
-
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be considered contaminated solid chemical waste.[1][3] These should be collected in a designated, clearly labeled hazardous waste container.[3]
-
Unused Compound: Excess or expired solid this compound is to be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain.[1][3]
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound (e.g., from cell culture media, assay buffers, or stock solutions in solvents like DMSO) must be collected as liquid chemical waste.[1][3]
-
Solvent Compatibility: Be mindful of the solvent used. Halogenated and non-halogenated solvent waste streams should typically be collected in separate, compatible containers.[1]
-
Step 2: Containment and Labeling
-
Containers: Use appropriate, leak-proof, and shatter-resistant containers for waste collection.[3] It is often practical to reuse empty reagent bottles for compatible waste streams.[5] Ensure containers are kept closed when not in use.[3] Do not overfill waste containers; a general guideline is to fill to no more than 75% capacity.[2]
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.[3][6] The date of accumulation should also be recorded.[3]
Step 3: Storage and Disposal
-
Temporary Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.[1][3] This area should have secondary containment to mitigate any potential leaks.[1]
-
EHS Pickup: Once a waste container is full or the experiment generating the waste is complete, arrange for disposal through your institution's EHS department.[1][3] Follow their specific procedures for requesting a waste pickup and completing any necessary documentation.[2]
Step 4: Decontamination
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of the cleaning materials as hazardous waste.[3]
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the search results. The procedures outlined above are based on general best practices for the disposal of potent small molecule kinase inhibitors.
Mandatory Visualization
Caption: Logical workflow for the safe segregation, containment, and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
